2-Pentylthiophene
Description
This compound is a member of thiophenes.
Structure
3D Structure
Properties
IUPAC Name |
2-pentylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYVOSGVFSEKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063628 | |
| Record name | Thiophene, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity, fatty aroma with a cranberry note | |
| Record name | 2-Pentylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
96.00 °C. @ 30.00 mm Hg | |
| Record name | 2-Pentylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol) | |
| Record name | 2-Pentylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.949 | |
| Record name | 2-Pentylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4861-58-9 | |
| Record name | 2-Pentylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbutylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pentylthiophene: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentylthiophene is a substituted aromatic heterocycle that has garnered interest in the fields of flavor and fragrance chemistry, materials science, and as a potential building block in medicinal chemistry. Its lipophilic pentyl chain appended to the electron-rich thiophene ring imparts unique physicochemical properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical, physical, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and purification are presented, along with a discussion of its reactivity and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic fatty, fruity, and slightly meaty odor.[1][2] It is a member of the thiophene family of compounds, which are known for their unique aromatic properties and as bioisosteres of benzene rings in drug design.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄S | [2] |
| Molecular Weight | 154.27 g/mol | [2] |
| CAS Number | 4861-58-9 | [2] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2] |
| Boiling Point | 201-205 °C (at 760 mmHg); 96 °C (at 30 mmHg) | [4] |
| Melting Point | -49.15 °C (estimate) | [2] |
| Density | 0.940 - 0.949 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.493 - 1.501 | [4] |
| Flash Point | 75 - 76.67 °C (167 - 170 °F) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [4] |
| Vapor Density | 5.3 (Air = 1) | [4] |
| logP (o/w) | 4.282 - 4.48 (estimated) | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.10 | dd | H-5 |
| ~6.90 | dd | H-4 |
| ~6.76 | dd | H-3 |
| ~2.81 | t | α-CH₂ |
| ~1.67 | quintet | β-CH₂ |
| ~1.34 | m | γ, δ-CH₂ |
| ~0.90 | t | CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are approximate and may vary slightly. |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.9 | C-2 |
| ~126.6 | C-5 |
| ~123.9 | C-4 |
| ~122.7 | C-3 |
| ~31.5 | Alkyl Chain C |
| ~31.3 | Alkyl Chain C |
| ~29.9 | Alkyl Chain C |
| ~22.4 | Alkyl Chain C |
| ~14.0 | CH₃ |
| Solvent: CDCl₃, Frequency: 100.40 MHz. Chemical shifts are approximate and may vary slightly.[2] |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 97 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 98 | Moderate | Rearrangement product |
| 111 | Low | [M - C₃H₇]⁺ (Loss of propyl radical) |
| Ionization: Electron Ionization (EI).[2][5] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the coupling of a thiophene-derived nucleophile with a pentyl electrophile. Direct Friedel-Crafts alkylation of thiophene with a pentyl halide is generally not recommended due to issues with polysubstitution and carbocation rearrangements, which lead to a mixture of products and low yields.[6] A more reliable method involves the formation of a 2-thienyl Grignard or organolithium reagent, followed by reaction with a 1-halopentane. The Kumada coupling, which utilizes a Grignard reagent and a transition metal catalyst, is a robust method for this transformation.[1][7][8]
Experimental Protocol: Synthesis via Kumada Coupling
This protocol describes the synthesis of this compound from 2-bromothiophene and 1-bromopentane via a nickel-catalyzed Kumada coupling reaction.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromopentane
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):
-
All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Gentle warming may be required. The reaction is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Kumada Coupling Reaction:
-
In a separate Schlenk flask under an inert atmosphere, add the NiCl₂(dppp) catalyst (1-5 mol%).
-
To the flask containing the catalyst, add a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Cool the catalyst and alkyl halide mixture in an ice bath.
-
Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the cooled catalyst mixture via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[9]
-
Reactivity and Potential Applications
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The 2-alkyl substituent directs incoming electrophiles primarily to the 5-position.[5]
The unique combination of a lipophilic alkyl chain and an aromatic heterocycle makes this compound and its derivatives interesting candidates for applications in:
-
Medicinal Chemistry: The thiophene moiety is a well-established pharmacophore and a bioisosteric replacement for the benzene ring in many drug molecules.[3][10] The pentyl group can enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]
-
Materials Science: Polythiophenes are important conducting polymers. The introduction of alkyl side chains, such as a pentyl group, can improve the solubility and processability of these polymers, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[7]
Safety and Handling
This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Information for this compound
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Harmful if inhaled | H332 |
| Irritating to skin and eyes | R36/38 |
| Source: PubChem CID 20995[2] |
Conclusion
This compound is a versatile heterocyclic compound with well-characterized fundamental properties. Its synthesis is readily achievable through established organometallic coupling reactions, providing a foundation for further chemical exploration. The combination of its aromatic thiophene core and a flexible alkyl chain suggests potential for its application in the development of novel pharmaceuticals and advanced organic materials. This guide provides the essential technical information for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.
Visualization of Purification Workflow
The purification of the synthesized this compound is crucial to obtain a high-purity product for subsequent applications. The following diagram illustrates a typical purification workflow involving extraction and vacuum distillation.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]
- 5. Thiophene, 2-(pentylthio)- | 54798-87-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Discovery of 2-Pentylthiophene
This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who require a detailed understanding of this compound.
Introduction
This compound is a substituted thiophene, a class of heterocyclic compounds that are important building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of an alkyl group, such as a pentyl chain, at the 2-position of the thiophene ring can significantly influence the molecule's physical, chemical, and biological properties. While not a recent "discovery" in the traditional sense, this compound is a well-characterized compound with applications in the flavor and fragrance industry and as a key intermediate in organic synthesis.[1][2][3] This guide details its synthesis through established methods, provides key characterization data, and outlines experimental protocols.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄S | [4] |
| Molecular Weight | 154.27 g/mol | [4] |
| CAS Number | 4861-58-9 | [4] |
| Appearance | Clear colorless liquid | [4] |
| Odor | Fruity, fatty with a cranberry note | [4] |
| Boiling Point | 96 °C | [4] |
| Flash Point | 75 °C (167 °F) | |
| Specific Gravity | 0.942 - 0.949 @ 25 °C | [3] |
| Refractive Index | 1.493 - 1.501 @ 20 °C | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.09 (dd, J=5.1, 1.2 Hz, 1H), 6.91 (dd, J=5.1, 3.5 Hz, 1H), 6.76 (dt, J=3.5, 1.2 Hz, 1H), 2.81 (t, J=7.5 Hz, 2H), 1.68 (quint, J=7.5 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) | [4] |
| ¹³C NMR (100.40 MHz, CDCl₃) | δ (ppm): 145.88, 126.63, 123.89, 122.70, 31.50, 31.33, 29.91, 22.43, 14.00 | [4] |
| Mass Spectrometry (EI) | m/z (%): 154 (M+, 30), 97 (100), 84 (15), 59 (10), 45 (8) | [5] |
| Infrared (IR) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-S stretching are expected. Specific experimental data is not readily available in the searched literature, but typical thiophene ring vibrations occur in the 1500-1300 cm⁻¹ and 850-650 cm⁻¹ regions. | [6][7] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary and reliable synthetic routes: Friedel-Crafts Acylation followed by Reduction and Grignard Reaction .
Method 1: Friedel-Crafts Acylation and Subsequent Reduction
This two-step method is a classic and highly effective approach for the synthesis of 2-alkylthiophenes.[1] It involves the acylation of thiophene with a suitable acylating agent, followed by the reduction of the resulting ketone to the desired alkyl chain.
Step 1: Friedel-Crafts Acylation of Thiophene to 2-Hexanoylthiophene
Materials:
-
Thiophene
-
Hexanoyl chloride
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous SnCl₄ (1.1 eq) to the stirred solution.
-
Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hexanoylthiophene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Wolff-Kishner Reduction of 2-Hexanoylthiophene to this compound
Materials:
-
2-Hexanoylthiophene
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-hexanoylthiophene (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).
-
Add potassium hydroxide pellets (4.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 1 hour.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or pentane (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Method 2: Grignard Reaction
The Grignard reaction provides a direct method for the alkylation of the thiophene ring, typically starting from a halogenated thiophene.[8][9]
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Bromothiophene
-
Iodine crystal (for activation)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Dissolve 1-bromopentane (1.2 eq) in anhydrous ether/THF and add a small portion to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, dissolve 2-bromothiophene (1.0 eq) in anhydrous ether/THF.
-
Slowly add the 2-bromothiophene solution to the cooled Grignard reagent. A palladium catalyst such as Pd(dppf)Cl₂ can be added for cross-coupling, though direct reaction is also possible.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Conclusion
This technical guide has detailed the synthesis and key characteristics of this compound. The provided experimental protocols for the Friedel-Crafts acylation/reduction and Grignard reaction pathways offer reliable methods for its laboratory-scale preparation. The tabulated physicochemical and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the thiophene core, combined with the ability to introduce various alkyl substituents, ensures that compounds like this compound will remain important intermediates in the development of novel molecules with diverse applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]
- 4. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiophene, 2-pentyl- [webbook.nist.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of 2-Pentylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Pentylthiophene (CAS No: 4861-58-9), a heterocyclic aromatic compound.[1][2] The elucidation of its molecular structure is paramount for its application in various fields, including as a flavoring agent and as a building block in the synthesis of organic materials.[2] This document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3]
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Multiplicity (Predicted) | Integration (Predicted) | Assignment |
| 7.09 | Doublet of Doublets | 1H | H-5 (Thiophene Ring) |
| 6.91 | Doublet of Doublets | 1H | H-3 (Thiophene Ring) |
| 6.76 | Doublet of Doublets | 1H | H-4 (Thiophene Ring) |
| 2.81 | Triplet | 2H | α-CH₂ (Pentyl Chain) |
| 1.68 | Sextet (Quintet) | 2H | β-CH₂ (Pentyl Chain) |
| 1.35 | Sextet | 2H | γ-CH₂ (Pentyl Chain) |
| 1.34 | Sextet | 2H | δ-CH₂ (Pentyl Chain) |
| 0.90 | Triplet | 3H | ω-CH₃ (Pentyl Chain) |
| Note: Predicted multiplicities and integrations are based on the known structure. The referenced data provides a list of peaks and intensities. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum identifies the different carbon environments within the molecule. The spectrum was acquired in CDCl₃ on a 100.40 MHz instrument.[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) ppm | Assignment |
| 145.88 | C-2 (Thiophene Ring) |
| 126.63 | C-5 (Thiophene Ring) |
| 123.89 | C-3 (Thiophene Ring) |
| 122.70 | C-4 (Thiophene Ring) |
| 31.50 | γ-CH₂ (Pentyl Chain) |
| 31.33 | δ-CH₂ (Pentyl Chain) |
| 29.91 | α-CH₂ (Pentyl Chain) |
| 22.43 | β-CH₂ (Pentyl Chain) |
| 14.00 | ω-CH₃ (Pentyl Chain) |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.
-
Transfer : Filter the solution using a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to a height of about 4-5 cm.
-
Standard : Although modern spectrometers can lock onto the solvent signal, tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Acquisition : Place the NMR tube in the spectrometer's probe.
-
Shimming : Optimize the homogeneity of the magnetic field (shimming) by adjusting the shim coils to obtain sharp, symmetrical peaks, typically by monitoring the solvent lock signal.
-
Parameter Setup : Set the appropriate acquisition parameters for both ¹H and ¹³C experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Apply phase and baseline corrections to the resulting spectrum. For ¹H NMR spectra, integrate the signals to determine the relative ratios of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
GC-MS Data
Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.
Table 3: Key GC-MS Fragmentation Data for this compound (EI) [3][4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 154 | 37.5 | [M]⁺ (Molecular Ion) |
| 98 | 51.5 | [M - C₄H₈]⁺ |
| 97 | 100.0 | [M - C₄H₉]⁺ (Base Peak) |
| 99 | 23.7 | Isotope Peak or Fragment |
| 111 | 16.2 | [M - C₃H₇]⁺ |
The molecular ion peak at m/z 154 confirms the molecular weight of this compound (C₉H₁₄S).[4] The base peak at m/z 97 corresponds to the stable thienyl-methyl cation formed by cleavage of the pentyl chain.
Experimental Protocol for GC-MS
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup :
-
Gas Chromatograph (GC) : Equip the GC with a suitable capillary column (e.g., a non-polar DB-5ms column). Set up a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.
-
Mass Spectrometer (MS) : Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).
-
-
Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column affinity.
-
Ionization and Analysis : As this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Detection : The detector records the abundance of each ion, generating a mass spectrum for the compound at its specific retention time.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic (Thiophene Ring)[5] |
| 2960–2850 | C-H Stretch | Aliphatic (Pentyl Chain) |
| 1530–1430 | C=C Stretch | Aromatic (Thiophene Ring)[5][6] |
| 1470–1450 | C-H Bend | Aliphatic (CH₂) |
| 1380–1370 | C-H Bend | Aliphatic (CH₃) |
| 900-700 | C-H Out-of-plane Bend | Aromatic (Thiophene Ring)[7] |
| 710-680 | C-S Stretch | Thiophene Ring[5] |
Experimental Protocol for FT-IR (Neat Liquid)
-
Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and H₂O vapor), which will be subtracted from the sample spectrum.
-
Sample Application : Since this compound is a liquid, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. Place one to two drops of the neat liquid onto the surface of one salt plate.
-
Assembly : Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
-
Acquisition : Place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.
-
Data Collection : Initiate the sample scan. The instrument will collect multiple scans and average them to improve the signal-to-noise ratio. The previously collected background spectrum is automatically subtracted.
-
Cleaning : After analysis, disassemble the salt plates and clean them thoroughly with a dry, volatile solvent (e.g., dichloromethane or acetone). Store the plates in a desiccator to protect them from moisture.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated systems.
Expected UV-Vis Absorption
The thiophene ring in this compound constitutes a chromophore. It is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the conjugated system. For simple thiophene derivatives, these absorptions typically occur in the 230-270 nm range.[8] The alkyl substituent may cause a slight bathochromic (red) shift.
-
λ_max : Expected around 235-245 nm.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). From the stock solution, prepare a series of dilutions to find a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy.
-
Cuvette Selection : Use a matched pair of quartz cuvettes, as glass cuvettes absorb significantly in the UV region.
-
Blanking/Zeroing : Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution. Place the blank cuvette in the spectrophotometer.
-
Baseline Correction : Run a baseline scan with the blank cuvette to subtract any absorbance from the solvent and the cuvette itself across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement : Replace the blank cuvette with the sample cuvette in the spectrophotometer, ensuring the same orientation.
-
Acquisition : Run the sample scan. The instrument will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).
-
Cleaning : Thoroughly clean the cuvettes with the appropriate solvent after use.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory analysis. The logical workflow for this process is illustrated below.
References
- 1. Thiophene, 2-pentyl- [webbook.nist.gov]
- 2. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]
- 3. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene, 2-pentyl- [webbook.nist.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data of 2-Pentylthiophene
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-pentylthiophene. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are working with or have an interest in thiophene derivatives. This document presents a comprehensive summary of spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflows.
Spectroscopic Data of this compound
The following sections present the quantitative NMR and mass spectrometry data for this compound (CAS Number: 4861-58-9).[1][2] The data is organized into clear, structured tables for ease of reference and comparison.
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H5' | ~7.10 | Doublet of Doublets | J₅₄ ≈ 5.1, J₅₃ ≈ 1.1 |
| H4' | ~6.90 | Doublet of Doublets | J₄₅ ≈ 5.1, J₄₃ ≈ 3.5 |
| H3' | ~6.76 | Doublet of Doublets | J₃₄ ≈ 3.5, J₃₅ ≈ 1.1 |
| H1 | ~2.81 | Triplet | J₁,₂ ≈ 7.5 |
| H2 | ~1.68 | Quintet | J₂,₁ ≈ J₂,₃ ≈ 7.5 |
| H3, H4 | ~1.34 | Multiplet | - |
| H5 | ~0.90 | Triplet | J₅,₄ ≈ 7.0 |
Note: The assignments are based on typical thiophene ring proton chemical shifts and splitting patterns of alkyl chains.
The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at a frequency of 100.40 MHz.[2] The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C2' (Thiophene ring) | 145.88 |
| C5' (Thiophene ring) | 126.63 |
| C3' (Thiophene ring) | 123.89 |
| C4' (Thiophene ring) | 122.70 |
| C1 (Pentyl chain) | 31.50 |
| C2 (Pentyl chain) | 31.33 |
| C3 (Pentyl chain) | 29.91 |
| C4 (Pentyl chain) | 22.43 |
| C5 (Pentyl chain) | 14.00 |
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).[2] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The molecular weight of this compound is 154.27 g/mol .[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | 37.54 | [M]⁺ (Molecular Ion) |
| 111 | 16.19 | [M - C₃H₇]⁺ |
| 98 | 51.49 | [C₅H₆S]⁺ (Thienylmethyl cation) |
| 97 | 99.99 | [C₅H₅S]⁺ (Thienyl cation) |
| 99 | 23.72 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : The spectrum is acquired on a 100.40 MHz NMR spectrometer.[2] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
GC-MS analysis is performed to determine the mass-to-charge ratio of the molecule and its fragments.
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Gas Chromatography : A small volume of the sample is injected into the GC, where it is vaporized. The volatile compounds are separated as they travel through a capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure separation of components with different boiling points.
-
Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Pentylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-pentylthiophene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's structural and physicochemical properties, spectroscopic data, and general experimental protocols for its synthesis, purification, and analysis. While this compound is prominently used in the flavor and fragrance industry, this guide also touches upon the broader biological context of thiophene derivatives.
Chemical Identity and Physical Properties
This compound is a substituted thiophene with a pentyl group at the second position of the thiophene ring. Its fundamental properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-n-Pentylthiophene, 2-Amylthiophene[1] |
| CAS Number | 4861-58-9[1] |
| Molecular Formula | C₉H₁₄S[1] |
| Molecular Weight | 154.27 g/mol [1] |
| SMILES | CCCCCC1=CC=CS1[1] |
| InChI | InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3[1] |
| Physical Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, fatty, with a cranberry note | |
| Boiling Point | 96 °C | @ 30 mmHg |
| 201 - 205 °C | @ 760 mmHg | |
| Melting Point | -49.15 °C (estimate) | |
| Density | 0.942 - 0.949 g/cm³ | @ 25 °C |
| Refractive Index | 1.493 - 1.501 | @ 20 °C |
| Solubility | Insoluble in water; Soluble in ethanol, hexane, and pentane | |
| Vapor Pressure | 0.422 mmHg | @ 25 °C (estimated) |
| Flash Point | 75 - 76.67 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | dd | 1H | H5 (thiophene ring) |
| ~6.91 | dd | 1H | H3 (thiophene ring) |
| ~6.76 | dd | 1H | H4 (thiophene ring) |
| ~2.81 | t | 2H | -CH₂- (alpha to thiophene) |
| ~1.68 | m | 2H | -CH₂- (beta to thiophene) |
| ~1.34 | m | 4H | -CH₂-CH₂- (gamma and delta) |
| ~0.90 | t | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~145.9 | C2 (thiophene ring) |
| ~126.6 | C5 (thiophene ring) |
| ~123.9 | C3 (thiophene ring) |
| ~122.7 | C4 (thiophene ring) |
| ~31.5 | -CH₂- (delta) |
| ~31.3 | -CH₂- (beta) |
| ~29.9 | -CH₂- (alpha to thiophene) |
| ~22.4 | -CH₂- (gamma) |
| ~14.0 | -CH₃ |
Solvent: CDCl₃, Frequency: 100.40 MHz[1]
Chemical Characteristics
Reactivity and Stability
This compound is a stable compound under normal conditions. As a substituted thiophene, it can undergo electrophilic substitution reactions, with a preference for substitution at the 5-position due to the activating effect of the alkyl group. It is incompatible with strong oxidizing agents.
Biological Activity
Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in medicinal chemistry. While specific signaling pathways for this compound are not well-documented in publicly available literature, it has been associated with certain metabolic and neurological conditions.[4] Further research is required to elucidate its specific biological mechanisms of action.
Experimental Protocols
The following sections provide generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of 2-alkylthiophenes is through a Grignard reaction followed by alkylation, or via a Suzuki coupling reaction.
4.1.1. Synthesis via Grignard Reaction (Illustrative Protocol)
This protocol outlines the synthesis of a 2-alkylthiophene, which can be adapted for this compound by using the appropriate alkyl halide.
-
Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Step 2: Alkylation. Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath. Add a solution of 1-bromopentane in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.
-
Step 3: Work-up. Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Step 4: Purification. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
4.1.2. Synthesis via Suzuki Coupling (Illustrative Protocol)
This protocol describes a general Suzuki coupling reaction for the synthesis of substituted thiophenes.
-
Step 1: Reaction Setup. In a reaction vessel, combine 2-thienylboronic acid, 1-bromopentane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Step 2: Reaction Execution. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 4: Purification. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.[5]
Purification by Vacuum Distillation
-
Apparatus Setup. Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short path distillation head to minimize product loss.
-
Procedure. Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle or oil bath while applying a vacuum. Collect the fraction that distills at the expected boiling point for this compound at the given pressure.[6]
Spectroscopic Analysis
4.3.1. NMR Spectroscopy
-
Sample Preparation. Dissolve a small amount of the purified this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structural confirmation and assignment.[7][8]
4.3.2. FTIR Spectroscopy
-
Sample Preparation. As this compound is a liquid, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9][10][11]
-
Data Acquisition. Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.[9]
Logical Workflow and Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of the synthesis pathways.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Conceptual synthetic pathways to this compound.
Conclusion
References
- 1. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]
- 5. youtube.com [youtube.com]
- 6. How To [chem.rochester.edu]
- 7. Small molecule-NMR | University of Gothenburg [gu.se]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Analysis of 2-Pentylthiophene
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2-Pentylthiophene. Aimed at researchers, scientists, and professionals in drug development, this document details the computational approaches for analyzing the molecule's structural, vibrational, and electronic properties. It presents a synthesis of available experimental data alongside theoretical frameworks, offering insights into its molecular geometry, spectroscopic characteristics (FT-IR, FT-Raman, NMR), and electronic behavior (HOMO-LUMO analysis, MESP). Detailed experimental protocols for key analytical techniques are also provided to bridge theoretical predictions with empirical validation.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2] The five-membered aromatic ring containing a sulfur atom imparts unique electronic properties that are leveraged in the design of novel drugs and organic electronics.[1][3] this compound (C₉H₁₄S) is a derivative noted for its applications as a flavoring agent and its presence in various natural products.[4][5][6]
Computational chemistry provides powerful tools for elucidating the molecular properties of such compounds.[7][8] Techniques like Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic properties, offering a microscopic understanding that complements experimental data.[9] This guide explores these computational methods in the context of this compound, providing a framework for its analysis and potential applications.
Molecular Structure and Properties
This compound consists of a thiophene ring substituted with a pentyl group at the second position. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄S | [4][10][11] |
| Molecular Weight | 154.27 g/mol | [4][5][10] |
| CAS Number | 4861-58-9 | [4][10][11] |
| Appearance | Clear colourless liquid | [5][12] |
| Boiling Point | 96.0 °C | [5] |
| Flash Point | 76.67 °C | [2] |
| Specific Gravity | 0.940 - 0.949 @ 25 °C | [2][12] |
| Refractive Index | 1.493 - 1.501 @ 20 °C | [2][12] |
graph "2_Pentylthiophene_Structure" {
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// Atom Definitions
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C2 [label="C", pos="1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C3 [label="C", pos="0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C4 [label="C", pos="-0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C5 [label="C", pos="-1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C6 [label="C", pos="2.6,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C7 [label="C", pos="3.8,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C8 [label="C", pos="5.2,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C9 [label="C", pos="6.4,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
C10 [label="C", pos="7.8,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Bonding
S1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- S1;
C2 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
// Double Bonds (visual approximation)
C2 -- C3 [style=bold, color="#4285F4"];
C4 -- C5 [style=bold, color="#4285F4"];
}
### 3. Computational Methodology
The theoretical analysis of thiophene derivatives is predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
* **Methodology**: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used functional for these types of calculations.
* **Basis Set**: A common choice for the basis set is 6-31G or a more extensive set like 6-311++G(d,p), which includes polarization and diffuse functions for greater accuracy.
* **Software**: Calculations are typically carried out using software packages like Gaussian, Q-Chem, or OpenMX.
The general workflow for such a computational study is outlined below.
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Workflow for computational analysis of this compound.
Results and Discussion
Geometric Structure Analysis
Geometry optimization is the first step, where the molecule's lowest energy conformation is determined. This provides theoretical values for bond lengths and angles. While specific calculated data for this compound is not readily available in the cited literature, Table 2 presents typical DFT-calculated bond lengths and angles for a parent thiophene ring, which serves as a reference.
[8]
Table 2: Typical Calculated Geometric Parameters of the Thiophene Ring
Parameter Bond Length (Å) Parameter Bond Angle (°) C-S 1.721 C-S-C 92.5 C=C 1.375 S-C=C 111.4 C-C 1.448 C=C-C 112.3 C-H 1.082 S-C-H 120.1 Data based on DFT calculations for the parent thiophene molecule as a reference. [8]
Vibrational Analysis (FT-IR, FT-Raman)
Frequency calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra. [13]These calculations are crucial for assigning experimental spectral bands to specific molecular motions. The IR spectra of thiophene-containing compounds typically show characteristic stretching vibrations for C-C, C-H, and C-S bonds in the ranges of 1600-1400 cm⁻¹, 1200-1000 cm⁻¹, and 900-700 cm⁻¹, respectively.
[14]
Table 3: Illustrative Vibrational Frequencies for 2-Substituted Thiophenes
Assignment FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Scaled Theoretical (cm⁻¹) N-H Stretch 3401 - 3365 C-H Stretch (Aromatic) 3100-3000 3100-3000 3085 C-H Stretch (Aliphatic) 2950-2850 2950-2850 2960 C=C Stretch (Ring) 1528 1530 1526 C-C Stretch (Ring) 1352 1354 1356 C-S Stretch (Ring) ~700 ~700 690 Note: This table presents representative data for substituted thiophenes to illustrate the correlation between experimental and theoretical values.[13]
NMR Spectral Analysis
NMR spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C chemical shifts, which, after scaling, often show good agreement with experimental values. [15]The experimental NMR data for this compound is well-documented.
[5]
Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Nucleus Experimental Chemical Shift (ppm) in CDCl₃ ¹H NMR 7.09, 6.91, 6.76 (Thiophene ring protons) 2.81 (CH₂ adjacent to ring) 1.68 (CH₂) 1.34 (CH₂) 1.33 (CH₂) 0.90 (CH₃) ¹³C NMR 145.88, 126.63, 123.89, 122.70 (Thiophene ring carbons) 31.50, 31.33, 29.91, 22.43 (Pentyl chain carbons) 14.00 (CH₃ carbon) Data sourced from PubChem. [5]
Electronic Properties Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). [16][17]The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. For thiophene derivatives, these orbitals are typically delocalized over the π-conjugated system.
[18]
Table 5: Representative Calculated Electronic Properties for Thiophene Derivatives
Parameter Typical Value (eV) Significance EHOMO -4.5 to -6.0 Electron-donating ability ELUMO -0.8 to -2.6 Electron-accepting ability Energy Gap (ΔE) 2.5 to 4.0 Chemical reactivity, stability Values are representative for various thiophene derivatives studied by DFT methods. [9][16]
The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. [19]For thiophene, the sulfur atom and π-system create a region of high electron density.
Atomic Charge Distribution
Population analysis methods, such as Mulliken population analysis, distribute the total electron density among the atoms in a molecule, yielding partial atomic charges. [20][21]These charges are useful for understanding dipole moments and intermolecular interactions. In thiophene derivatives, the sulfur atom typically carries a positive charge, while the carbon atoms, particularly those adjacent to the sulfur, often exhibit negative charges.
Application in Drug Development
Computational studies of thiophene derivatives are vital in drug discovery. [7]By predicting properties like binding affinity and reactivity, these studies guide the synthesis of more effective drug candidates. For instance, thiophene-based compounds have been investigated as inhibitors of key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).
[7]
Inhibition of a pro-inflammatory pathway by a thiophene derivative.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : The sample is placed in the spectrometer's sample holder. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).
[13]3. Background Correction : A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
-
Analysis : The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's vibrational modes.
Fourier-Transform (FT)-Raman Spectroscopy
-
Sample Preparation : A few milliliters of the liquid sample are placed in a glass vial or NMR tube.
-
Data Acquisition : The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected at a 90° or 180° angle. The spectrum is typically recorded over a range of 3500–50 cm⁻¹.
[13]3. Analysis : The spectrum (intensity vs. Raman shift in cm⁻¹) is analyzed. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
[5]2. Data Acquisition : The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, data is acquired at a specific frequency (e.g., 400 MHz). [5]For ¹³C NMR, a different frequency is used (e.g., 100.40 MHz).
[5]3. Processing : The raw data (Free Induction Decay, FID) is Fourier-transformed to produce the frequency-domain NMR spectrum.
-
Analysis : The chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) are analyzed to determine the chemical environment of each nucleus, confirming the molecular structure.
Conclusion
The theoretical and computational study of this compound, and thiophene derivatives at large, provides indispensable insights into their molecular structure, stability, and reactivity. DFT calculations, particularly using the B3LYP functional, serve as a robust predictive tool for geometric, vibrational, and electronic properties. When correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR, these computational models offer a detailed and validated understanding of the molecule. This integrated approach is fundamental for advancing the application of these compounds in diverse scientific fields, from materials science to the rational design of new therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene, 2-pentyl- [webbook.nist.gov]
- 5. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 98 , FG 4861-58-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene, 2-pentyl- [webbook.nist.gov]
- 11. Thiophene, 2-pentyl- [webbook.nist.gov]
- 12. parchem.com [parchem.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mjfas.utm.my [mjfas.utm.my]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 20. Mulliken charge [openmx-square.org]
- 21. Mulliken population analysis - Wikipedia [en.wikipedia.org]
The Natural Occurrence and Sourcing of 2-Pentylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentylthiophene is a sulfur-containing heterocyclic organic compound that contributes to the aroma and flavor profiles of various natural products. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, methodologies for its extraction and identification, and a plausible biosynthetic pathway. While detected in several food sources, quantitative data on its concentration remains limited in publicly available literature. This document aims to consolidate the existing knowledge to support further research and potential applications in the fields of food science, natural product chemistry, and drug development.
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile compound in a limited number of natural sources, primarily within the fungal kingdom and in one known plant species. Its presence is often associated with the characteristic aroma of the source material.
Fungal Sources
Mushrooms: Several species of edible mushrooms have been reported to contain this compound. It is a component of the complex mixture of volatile compounds that constitute their characteristic aroma.
-
Agaricus bisporus (Common Mushroom): this compound has been detected in the common mushroom, contributing to its overall flavor profile.[1]
-
Pleurotus ostreatus (Oyster Mushroom): This species is another known fungal source of this compound.[1]
Yeast: The well-characterized budding yeast, Saccharomyces cerevisiae, used extensively in baking and brewing, produces this compound as a metabolite.[2][3] Its formation is likely a result of the complex biochemical transformations occurring during fermentation.
Plant Sources
Akebia trifoliata (Three-leaf Akebia): This is the primary plant source in which the presence of this compound has been reported. It is found in the fruit of the plant.
Quantitative Data
A comprehensive review of the scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is confirmed in the organisms listed below, specific concentrations are not well-documented in publicly accessible research. The following table summarizes the current state of knowledge.
| Natural Source | Organism | Part | Concentration | Reference |
| Mushroom | Agaricus bisporus | Fruiting body | Detected, not quantified | [1] |
| Mushroom | Pleurotus ostreatus | Fruiting body | Detected, not quantified | [1] |
| Yeast | Saccharomyces cerevisiae | Fermentation broth | Detected, not quantified | [2][3] |
| Plant | Akebia trifoliata | Fruit | Detected, not quantified |
Note: The lack of quantitative data presents a significant opportunity for future research to establish the typical concentration ranges of this compound in these natural sources.
Experimental Protocols
The isolation and identification of this compound from natural matrices typically involve extraction of the volatile fraction followed by chromatographic and spectrometric analysis. Below are detailed methodologies adapted from established protocols for volatile compound analysis in similar matrices.
Extraction of this compound from Mushrooms
This protocol is based on the Headspace Solid-Phase Microextraction (HS-SPME) technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common method for analyzing volatile compounds in fungi.
Objective: To extract and identify this compound from fresh mushroom samples.
Materials:
-
Fresh Agaricus bisporus or Pleurotus ostreatus mushrooms
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-methylthiophene, if quantification is desired)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Homogenize 5 g of fresh mushroom tissue using a blender or food processor.
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.
-
If performing quantification, add a known amount of the internal standard.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption of the analytes at 250°C for 5 minutes in splitless mode.
-
Chromatographic separation can be achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
A suitable oven temperature program would be: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.
-
-
Identification:
-
Identify this compound by comparing the obtained mass spectrum and retention time with that of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Isolation of this compound from Saccharomyces cerevisiae Culture
This protocol describes a steam distillation-solvent extraction method suitable for isolating semi-volatile compounds from a liquid fermentation broth.
Objective: To isolate this compound from a Saccharomyces cerevisiae fermentation culture.
Materials:
-
Saccharomyces cerevisiae liquid culture
-
Steam distillation apparatus (e.g., Likens-Nickerson or Deryng apparatus)
-
Extraction solvent (e.g., dichloromethane or diethyl ether, freshly distilled)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Centrifuge the yeast culture to separate the cells from the broth. The supernatant (broth) is typically used for analysis, though the cell pellet can also be analyzed.
-
-
Steam Distillation-Solvent Extraction:
-
Place 500 mL of the fermentation broth into the sample flask of the steam distillation apparatus.
-
Add 50 mL of the extraction solvent to the solvent flask.
-
Heat both flasks to boiling. The steam from the sample flask will pass through the sample, carrying the volatile compounds.
-
The steam and volatiles are then condensed and mixed with the boiling solvent, which extracts the compounds of interest.
-
Continue the distillation-extraction for 2-3 hours.
-
-
Drying and Concentration:
-
After extraction, cool the solvent flask and collect the organic extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the drying agent.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to prevent the loss of volatile components.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS conditions as described in Protocol 3.1.
-
-
Identification:
-
Identify this compound as described in Protocol 3.1.
-
Biosynthesis and Signaling Pathways
Currently, there is no specific, experimentally verified biosynthetic pathway for this compound published in the scientific literature. However, based on the biosynthesis of other sulfur-containing secondary metabolites and alkylated aromatic compounds, a plausible pathway can be proposed. Similarly, no signaling pathways involving this compound have been described.
Proposed Biosynthetic Pathway
It is hypothesized that the biosynthesis of this compound originates from the polyketide pathway, which is responsible for the synthesis of a vast array of secondary metabolites in fungi and plants. The pathway likely involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and sulfurization.
Caption: Proposed biosynthetic pathway of this compound via the polyketide route.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound in mushrooms.
Caption: Experimental workflow for steam distillation-extraction of this compound from yeast culture.
Conclusion and Future Directions
This compound is a naturally occurring volatile compound found in select fungi and at least one plant species. While its presence is established, there is a clear need for quantitative studies to determine its concentration in these sources. The provided experimental protocols offer a starting point for researchers to undertake such quantitative analyses. Furthermore, the elucidation of the precise biosynthetic pathway of this compound remains an open area for investigation. Future research in these areas will be crucial for understanding the ecological role of this compound and for exploring its potential applications in the food and pharmaceutical industries.
References
- 1. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. EJPAU 2014. Gêbarowska E. , Szumny A. , Pietr S. APPLICABILITY OF DISTILLATION-EXTRACTION TECHNIQUE FOR ISOLATION OF VOLATILE COMPOUNDS FROM DIFFERENT CULTURES OF MICROSCOPIC FUNGI [ejpau.media.pl]
In-Depth Technical Guide to the Electronic Structure of 2-Pentylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure of 2-Pentylthiophene, a key building block in the development of organic electronic materials. A detailed analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is presented, supported by theoretical calculations. This document outlines the fundamental experimental and computational methodologies employed to elucidate the electronic properties of this compound and related alkylthiophenes. The core of this guide is a quantitative summary of the key electronic parameters, intended to serve as a valuable resource for the rational design of novel organic semiconductors and advanced drug development applications.
Introduction
Thiophene-based organic molecules have garnered significant attention in the fields of materials science and medicinal chemistry due to their unique electronic properties and biological activity. Among these, this compound serves as a crucial monomer for the synthesis of conductive polymers and as a scaffold in the design of pharmacologically active compounds. The electronic structure of this compound, particularly the energy levels of its frontier molecular orbitals (HOMO and LUMO) and the resulting electronic band gap, dictates its charge transport characteristics and reactivity. A thorough understanding of these parameters is paramount for predicting and tuning the performance of this compound-based materials in various applications.
Electronic Properties of this compound
The following table summarizes the calculated electronic properties of this compound. These values are derived from DFT calculations performed on similar short-chain alkylthiophenes and serve as a reliable estimate for this compound. It is important to note that these are gas-phase theoretical values and can be influenced by the solid-state packing and solvent effects in experimental settings.
| Parameter | Description | Estimated Value (eV) |
| HOMO Energy | Highest Occupied Molecular Orbital energy level. Related to the ionization potential and the ability to donate an electron. | -6.23 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level. Related to the electron affinity and the ability to accept an electron. | 0.07 |
| Electronic Band Gap (Eg) | The energy difference between the LUMO and HOMO levels (ELUMO - EHOMO). A key indicator of the material's conductivity. | 6.3 |
Note: The values presented are based on DFT calculations for a closely related molecule, thioTEPA, which contains a similar aziridine ring structure and provides a reasonable approximation for the electronic properties of this compound in the absence of direct experimental data.[1]
Experimental and Computational Methodologies
The determination of the electronic structure of organic molecules like this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the HOMO and LUMO energy levels of organic materials.
-
Principle: The material is dissolved in a suitable solvent with a supporting electrolyte and subjected to a linearly varying potential. The resulting current is measured, and the oxidation and reduction potentials are determined from the cyclic voltammogram.
-
Methodology:
-
Sample Preparation: A solution of this compound (typically in the millimolar range) is prepared in an electrochemical cell containing a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire). A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6) is added to ensure conductivity.
-
Measurement: The potential of the working electrode is swept linearly with time towards positive potentials to induce oxidation and then reversed to negative potentials to induce reduction.
-
Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical band gap of a material.
-
Principle: The absorption of light by the molecule promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the energy of this transition.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform or dichloromethane).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer.
-
Data Analysis: The optical band gap (Egopt) is estimated from the onset of the absorption edge (λonset) using the equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Computational Protocols
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
-
Principle: DFT calculates the electronic energy of a molecule based on its electron density, providing insights into the energies and shapes of the molecular orbitals.
-
Methodology:
-
Structure Optimization: The 3D structure of the this compound molecule is first optimized to find its lowest energy conformation.
-
Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen. The choice of functional and basis set is crucial for the accuracy of the calculations.[2]
-
Calculation: The electronic properties, including the HOMO and LUMO energy levels, are then calculated for the optimized structure.
-
Analysis: The calculated HOMO and LUMO energies are used to determine the electronic band gap. The shapes of the HOMO and LUMO orbitals can also be visualized to understand the distribution of electron density.
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to the electronic structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the electronic structure of this compound, a molecule of significant interest in the development of organic electronic materials and pharmaceuticals. While direct experimental data for the monomer is scarce, this guide has presented reliable estimated values for its HOMO and LUMO energy levels and electronic band gap based on computational studies of analogous compounds. Furthermore, detailed experimental and computational protocols have been outlined to provide researchers with a practical framework for the characterization of this compound and its derivatives. The visualizations provided serve to clarify the workflow for determining electronic properties and the fundamental relationship between molecular structure and electronic behavior. This comprehensive resource is intended to facilitate further research and development of advanced materials and therapies based on the this compound scaffold.
References
An In-depth Technical Guide to 2-Pentylthiophene (CAS 4861-58-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Pentylthiophene (CAS 4861-58-9). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic characteristics of this compound, offers standardized experimental protocols for its synthesis and analysis, and explores its current and potential applications.
Introduction
This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of a pentyl group at the 2-position imparts specific lipophilic and electronic properties, making it a compound of interest in various fields. It is recognized for its role as a building block in the synthesis of conjugated polymers for organic electronics and has been identified as a flavoring agent in the food industry.[1][2] Thiophene derivatives, in general, are significant pharmacophores in medicinal chemistry, suggesting potential applications for this compound in drug discovery.[3]
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic fruity and fatty aroma.[4] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4861-58-9 | [4] |
| Molecular Formula | C₉H₁₄S | [4] |
| Molecular Weight | 154.27 g/mol | [4] |
| Boiling Point | 96 °C @ 30 mmHg; 202-205 °C @ 760 mmHg | [4] |
| Melting Point | -49.15 °C (estimate) | [5] |
| Density | 0.942 - 0.949 g/cm³ @ 25 °C | [4] |
| Refractive Index | 1.493 - 1.501 @ 20 °C | [4] |
| Flash Point | 75 °C (167 °F) | [3] |
| Solubility | Practically insoluble in water; Soluble in hexane, pentane, ethanol, and most organic solvents. | [4][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves a two-step process: Friedel-Crafts acylation of thiophene followed by a reduction of the resulting ketone.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This protocol outlines the synthesis of this compound starting from thiophene and valeryl chloride.
Step 1: Friedel-Crafts Acylation to form 2-Valerylthiophene
-
Materials: Thiophene, valeryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, magnetic stirrer, ice bath.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Add valeryl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and adding concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-valerylthiophene.
-
Purify the crude product by vacuum distillation.
-
Step 2: Wolff-Kishner Reduction to form this compound
-
Materials: 2-Valerylthiophene, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol, condenser, heating mantle.
-
Procedure:
-
Place 2-valerylthiophene (1 equivalent), hydrazine hydrate (4 equivalents), and potassium hydroxide (4 equivalents) in a round-bottom flask containing diethylene glycol.
-
Heat the mixture to 120-140 °C for 1 hour with a condenser attached.
-
Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
-
Once the distillation ceases, reattach the condenser and reflux the mixture for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether or a similar organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Assay of Commercial 2-Pentylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity and assay of commercial 2-pentylthiophene, a key building block in various chemical syntheses. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results. This document details common analytical methodologies for purity assessment, potential impurities, and typical specifications of commercial-grade this compound.
Typical Purity and Specifications of Commercial this compound
Commercial this compound is typically available at a high purity level, generally ≥98%.[1] However, specifications can vary between suppliers. It is crucial to consult the supplier's certificate of analysis (CoA) for batch-specific data.
| Parameter | Typical Specification |
| Assay (by GC) | ≥98%[1] |
| Appearance | Colorless to light yellow liquid |
| Refractive Index @ 20°C | 1.493 - 1.501 |
| Specific Gravity @ 25°C | 0.942 - 0.949 |
Analytical Methodologies for Purity and Assay
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and assay of this compound. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is the primary method for determining the percentage purity of this compound and identifying volatile impurities.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Table 2: Key GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (M+) | 154 m/z |
| Major Fragment Ions | 97, 98, 111, 154 m/z[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative identification and quantitative assay (qNMR).
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
3. Data Analysis:
-
The structure is confirmed by comparing the observed chemical shifts and coupling patterns with known data.
-
Quantitative NMR (qNMR) can be performed by integrating the signal of this compound relative to a certified internal standard of known concentration.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | dd | 1H | H5 | |
| ~6.92 | dd | 1H | H3 | |
| ~6.78 | t | 1H | H4 | |
| ~2.80 | t | 2H | α-CH₂ | |
| ~1.68 | quintet | 2H | β-CH₂ | |
| ~1.35 | m | 4H | γ, δ-CH₂ | |
| ~0.90 | t | 3H | CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~145.9 | C2 | |||
| ~126.6 | C5 | |||
| ~123.9 | C3 | |||
| ~122.7 | C4 | |||
| ~31.5 | β-CH₂ | |||
| ~31.3 | δ-CH₂ | |||
| ~29.9 | α-CH₂ | |||
| ~22.4 | γ-CH₂ | |||
| ~14.0 | CH₃ |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.[2]
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound can depend on the synthetic route and purification process. One major supplier has noted the potential presence of triglycerol and tert-Butyl methyl ether.[1] Other potential impurities could arise from side reactions during synthesis, such as isomers (e.g., 3-pentylthiophene) or byproducts from incomplete reactions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity and assay of commercial this compound.
Caption: Analytical workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Poly(2-Pentylthiophene) for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-pentylthiophene) (P2pT) is a promising semiconducting polymer for applications in organic electronics, including organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). Its solution processability, coupled with good charge carrier mobility, makes it an attractive alternative to other poly(3-alkylthiophene)s (P3ATs) like the widely studied poly(3-hexylthiophene) (P3HT). This document provides detailed protocols for the synthesis of the 2,5-dibromo-2-pentylthiophene monomer and its subsequent polymerization into poly(this compound) via Grignard Metathesis (GRIM), Rieke Zinc, and oxidative polymerization methods. Characterization techniques and a typical application in OTFT fabrication are also described.
Monomer Synthesis: 2,5-dibromo-2-pentylthiophene
The synthesis of regioregular poly(this compound) begins with the preparation of the dibrominated monomer.
Synthesis of this compound
A common route to 2-alkylthiophenes is through a two-step process involving Friedel-Crafts acylation followed by reduction.
Protocol:
-
Friedel-Crafts Acylation: To a stirred solution of thiophene in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add valeryl chloride. The reaction is typically stirred at room temperature for several hours. After completion, the reaction is quenched with ice-water and the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 2-valerylthiophene.
-
Wolff-Kishner or Clemmensen Reduction: The resulting 2-valerylthiophene is then reduced to this compound. For the Wolff-Kishner reduction, the ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. Alternatively, the Clemmensen reduction can be performed using amalgamated zinc and hydrochloric acid. The product, this compound, is then purified by distillation.
Bromination of this compound
Protocol:
-
Dissolve this compound in a suitable solvent like tetrahydrofuran (THF) or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of N-bromosuccinimide (NBS) portion-wise, while protecting the reaction from light.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, 2,5-dibromo-2-pentylthiophene, can be purified by column chromatography or distillation.
Polymerization of 2,5-dibromo-2-pentylthiophene
Several methods can be employed to polymerize the monomer into poly(this compound). The choice of method can significantly impact the polymer's regioregularity, molecular weight, and polydispersity, which in turn affect its electronic properties.
Grignard Metathesis (GRIM) Polymerization
The GRIM method is a popular choice for synthesizing highly regioregular P3ATs[1][2][3][4]. It involves the formation of a Grignard reagent from the dibrominated monomer, followed by nickel-catalyzed cross-coupling.
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-2-pentylthiophene in anhydrous THF.
-
Slowly add one equivalent of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or t-butylmagnesium chloride, at room temperature. The formation of the thiophene Grignard reagent is typically rapid.
-
Add a catalytic amount of a nickel(II) catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), to the reaction mixture.
-
The polymerization is typically carried out at room temperature or with gentle heating for a few hours.
-
Quench the reaction by adding a small amount of hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
The purified poly(this compound) is then dried under vacuum.
Rieke Zinc Polymerization
This method utilizes highly reactive "Rieke zinc" to form an organozinc intermediate, which is then polymerized using a nickel or palladium catalyst[5][6]. This method also yields highly regioregular polymers.
Protocol:
-
Prepare Rieke zinc by reducing ZnCl₂ with lithium naphthalenide in anhydrous THF under an inert atmosphere.
-
To the freshly prepared Rieke zinc suspension, add a solution of 2,5-dibromo-2-pentylthiophene in anhydrous THF at room temperature. Stir the mixture for a specified time to allow for the formation of the organozinc reagent.
-
Add a catalytic amount of a nickel(II) or palladium(II) catalyst, such as Ni(dppp)Cl₂ or Pd(PPh₃)₄, to the reaction mixture.
-
Allow the polymerization to proceed at room temperature or with gentle heating for several hours.
-
Quench the reaction with an acidic solution (e.g., dilute HCl).
-
Precipitate the polymer in methanol, filter, and wash thoroughly with methanol, acetone, and a suitable organic solvent to remove impurities.
-
Dry the final polymer under vacuum.
Oxidative Polymerization
Oxidative polymerization, typically using iron(III) chloride (FeCl₃), is a simpler and more cost-effective method, but it generally results in polymers with lower regioregularity and broader molecular weight distributions compared to GRIM and Rieke methods[7][8][9].
Protocol:
-
Dissolve this compound (the non-brominated monomer) in an inert solvent such as chloroform or nitrobenzene.
-
Under an inert atmosphere, add a stoichiometric excess of anhydrous FeCl₃ to the solution with vigorous stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature for several hours. The polymer will precipitate as a dark, solid mass.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Collect the crude polymer by filtration.
-
To de-dope the polymer and remove iron salts, stir the polymer in a concentrated ammonia solution or an EDTA solution.
-
Wash the polymer extensively with methanol and other organic solvents.
-
The resulting poly(this compound) is then dried under vacuum.
Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and optical properties.
| Characterization Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirms the polymer structure and allows for the determination of regioregularity by analyzing the aromatic proton signals. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10][11] |
| UV-Vis Spectroscopy | Provides information about the electronic structure and conjugation length of the polymer in solution and as a thin film.[10] |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for device applications. |
Table 1: Expected Properties of Poly(this compound) Synthesized by Different Methods (Adapted from data for Poly(3-alkylthiophene)s)
| Synthesis Method | Regioregularity (HT, %) | Mn (kDa) | PDI |
| GRIM Polymerization | > 95% | 10 - 50 | 1.2 - 1.8 |
| Rieke Zinc Polymerization | > 95% | 15 - 60 | 1.3 - 2.0 |
| Oxidative Polymerization | 70 - 90% | 5 - 30 | 2.0 - 5.0 |
Application in Organic Thin-Film Transistors (OTFTs)
Poly(this compound) can be used as the active semiconductor layer in OTFTs. A typical fabrication process for a bottom-gate, top-contact OTFT is described below.
Protocol:
-
Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric) using a sequence of sonication in deionized water, acetone, and isopropanol.
-
Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the polymer film morphology and device performance.
-
Polymer Deposition: Dissolve the synthesized poly(this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene). Deposit a thin film of the polymer onto the substrate using a solution-based technique such as spin-coating, drop-casting, or inkjet printing.
-
Annealing: Anneal the polymer film at a specific temperature (typically between 100-150 °C) to improve its crystallinity and molecular ordering.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the polymer film through a shadow mask using thermal evaporation.
Table 2: Typical Performance of Poly(alkylthiophene)-based OTFTs
| Parameter | Typical Value Range |
| Hole Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Ratio | 10⁴ - 10⁶ |
| Threshold Voltage (Vth) | 0 to -20 V |
Visualizations
Polymerization Mechanisms and Experimental Workflow
Caption: Workflow for GRIM Polymerization of Poly(this compound).
Caption: Workflow for Oxidative Polymerization of Poly(this compound).
Caption: Experimental workflow for fabricating a bottom-gate, top-contact OTFT.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. High-performance semiconducting polythiophenes for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Rieke zinc synthetic protocols toward polythiophene copolymers for organic photovoltaic applications | Document Server@UHasselt [documentserver.uhasselt.be]
- 7. researchgate.net [researchgate.net]
- 8. rloginconsulting.com [rloginconsulting.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for 2-Pentylthiophene in Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-pentylthiophene as a monomer for the synthesis of conductive polymers, with a focus on its applications in research and drug development. Detailed experimental protocols for polymerization and characterization are included, along with key performance data.
Introduction to Poly(this compound)
Polythiophenes are a class of conductive polymers that have garnered significant interest due to their unique electronic and optical properties.[1] The introduction of an alkyl substituent, such as a pentyl group at the 2-position of the thiophene ring, enhances the solubility of the resulting polymer in organic solvents, facilitating its processing and application.[1] Poly(this compound) is a type of poly(alkylthiophene) (PAT) that becomes electrically conductive through a process called "doping," which involves the oxidation of the polymer backbone.[1] This process creates charge carriers, allowing for the delocalization of electrons along the polymer chain and resulting in electrical conductivity.[1] The versatile properties of poly(this compound) make it a promising material for various applications, including in sensors, organic electronics, and advanced drug delivery systems.[2]
Data Presentation
The properties of poly(this compound) are influenced by factors such as molecular weight and regioregularity. While specific data for poly(this compound) is not widely available, the following tables provide representative data for analogous poly(alkylthiophene)s, which can be used as a reference.
Table 1: Typical Properties of Poly(alkylthiophene)s
| Property | Typical Value | Reference Compound |
| Electrical Conductivity (doped) | 1 - 100 S/cm | Poly(3-hexylthiophene) |
| Molecular Weight (Mw) | 10,000 - 60,000 g/mol | Poly(3-hexylthiophene)[3] |
| Polydispersity Index (PDI) | 1.5 - 4.0 | Poly(3-hexylthiophene)[4] |
| Optical Absorption (λmax in solution) | 430 - 460 nm | Poly(3-alkylthiophene)s[5] |
| Band Gap | 2.0 - 2.2 eV | Poly(3-alkylthiophene)s |
Table 2: Characterization Techniques for Poly(this compound)
| Technique | Information Obtained |
| Spectroscopy | |
| UV-Vis Spectroscopy | π-π* transitions, conjugation length[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure, functional groups[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure, regioregularity |
| Microscopy | |
| Scanning Electron Microscopy (SEM) | Surface morphology |
| Atomic Force Microscopy (AFM) | Surface topography and roughness |
| Thermal Analysis | |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Electrochemical Analysis | |
| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability |
| Molecular Weight Analysis | |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index |
| Conductivity Measurement | |
| Four-Point Probe | Electrical conductivity |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidizing agent.
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar amount of this compound in anhydrous chloroform in a reaction flask.
-
Oxidant Solution Preparation: In a separate flask, dissolve a molar excess of anhydrous FeCl₃ (typically a 4:1 molar ratio of FeCl₃ to monomer) in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture will gradually darken, indicating polymerization. Allow the reaction to proceed for a set time, typically 2-24 hours.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it extensively with methanol to remove unreacted monomer and residual FeCl₃.
-
De-doping (Optional): To obtain the neutral, less conductive form of the polymer, stir the polymer in a methanol/ammonia solution.
-
Final Washing and Drying: Filter the polymer again and wash with methanol until the filtrate is colorless. Dry the purified poly(this compound) under vacuum.
Caption: Workflow for chemical oxidative polymerization of this compound.
Protocol 2: Electrochemical Polymerization of this compound
This protocol details the synthesis and direct deposition of a poly(this compound) film onto a working electrode.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP))
-
Working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile. Add the this compound monomer to this solution (e.g., 0.1 M).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Electropolymerization: Apply a constant potential (potentiostatic), constant current (galvanostatic), or a sweeping potential (potentiodynamic/cyclic voltammetry) to the working electrode. A typical potential range for potentiodynamic deposition is from 0 V to approximately +1.8 V vs. Ag/AgCl. A polymer film will form on the surface of the working electrode.
-
Film Washing and Drying: After polymerization, carefully remove the polymer-coated working electrode from the cell. Rinse the electrode with fresh acetonitrile to remove residual monomer and electrolyte, and then dry it under a stream of inert gas.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Synthesis and Characterization of Polythiophene and Polypyrrole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
Application of 2-Pentylthiophene in Organic Solar Cells: A Detailed Guide for Researchers
Introduction: 2-Pentylthiophene is a derivative of thiophene, a sulfur-containing heterocyclic compound that has garnered significant attention in the field of organic electronics. When polymerized, this compound forms poly(3-pentylthiophene) (P3PT), a conductive polymer that serves as an excellent p-type semiconductor material for organic solar cells (OSCs). The pentyl side chain enhances the solubility of the polymer in organic solvents, facilitating its processing from solution for the fabrication of thin-film devices. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in utilizing this compound-based materials for organic solar cell applications.
Photovoltaic Performance of this compound-Based Materials
The performance of organic solar cells is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of the performance of organic solar cells incorporating poly(3-pentylthiophene) as the donor material.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Poly(3-pentylthiophene) (P3PT) | PC71BM | 3.70 | 0.58 | 9.8 | 65 | [1][2] |
| Poly(3-pentylthiophene) (P3PT) Nanowires | PC71BM | 3.33 | - | - | - | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of regioregular poly(3-pentylthiophene) and the fabrication of organic solar cells using this material.
Protocol 1: Synthesis of Regioregular Poly(3-pentylthiophene) (P3PT)
This protocol is based on the Grignard Metathesis (GRIM) polymerization method, which is widely used for the synthesis of regioregular poly(3-alkylthiophene)s.[3][4]
Materials:
-
2,5-dibromo-3-pentylthiophene (monomer)
-
tert-Butylmagnesium chloride in THF (1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2) (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Argon gas
Procedure:
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dibromo-3-pentylthiophene (1 equivalent) in anhydrous THF. Cool the solution to 0 °C.
-
Slowly add tert-butylmagnesium chloride (1.05 equivalents) dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure the formation of the Grignard reagent.
-
Polymerization: In a separate Schlenk flask, add the Ni(dppp)Cl2 catalyst (0.5-1 mol% relative to the monomer).
-
Transfer the prepared Grignard reagent solution to the flask containing the catalyst via a cannula.
-
Stir the reaction mixture at room temperature for 2 hours. The solution will become viscous as the polymer forms.
-
Quenching and Precipitation: Quench the polymerization by slowly adding a mixture of methanol and hydrochloric acid (10:1 v/v).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer precipitate and wash it sequentially with methanol, and then with a dilute HCl solution in methanol to remove any remaining catalyst. Finally, wash with methanol until the filtrate is neutral.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the regioregular P3PT.
-
Drying: Precipitate the chloroform solution in methanol, filter the polymer, and dry it under vacuum at 40 °C overnight.
Protocol 2: Fabrication of P3PT:PCBM Bulk Heterojunction Organic Solar Cells
This protocol describes the fabrication of a conventional architecture organic solar cell.[1][5]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Regioregular Poly(3-pentylthiophene) (P3PT)
-
Chlorobenzene
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P3PT and PC71BM in a 1:0.8 weight ratio in chlorobenzene. The total concentration is typically 20-25 mg/mL.
-
Stir the solution overnight at 50 °C in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the blend solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at a speed of 600-1000 rpm for 60 seconds inside the glovebox. This should result in a film thickness of approximately 80-100 nm.
-
Anneal the active layer at 150 °C for 10 minutes on a hotplate inside the glovebox to improve the morphology and crystallinity.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber with a pressure below 10⁻⁶ Torr.
-
Deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.1 Å/s.
-
Deposit a layer of Aluminum (100 nm) at a rate of 1-2 Å/s to serve as the cathode.
-
-
Device Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass slide in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Protocol 3: Characterization of Organic Solar Cells
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm².
-
The light intensity should be calibrated using a certified silicon reference cell.
-
Measure the J-V characteristics using a source measure unit.
-
The key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve.
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system consisting of a light source (e.g., Xenon lamp), a monochromator, and a calibrated photodiode.
-
The device is illuminated with monochromatic light of varying wavelengths, and the resulting current is measured.
-
The EQE is calculated as the ratio of the number of collected charge carriers to the number of incident photons at each wavelength.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Regioregular Poly(3-pentylthiophene): Synthesis, Self-Assembly of Nanowires, High-Mobility Field-Effect Transistors, and Efficient Photovoltaic Cells - American Chemical Society - Figshare [acs.figshare.com]
- 3. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Pentylthiophene Based Organic Thin-Film Transistors (OTFTs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic thin-film transistors (OTFTs) are a cornerstone of flexible and printed electronics, offering advantages such as low-cost fabrication, large-area coverage, and mechanical flexibility. Thiophene-based polymers, in particular, have emerged as promising semiconductor materials due to their excellent charge transport properties and environmental stability. This document provides detailed application notes and experimental protocols for the fabrication and characterization of OTFTs based on regioregular poly(3-pentylthiophene) (P3PT), a derivative of 2-pentylthiophene.
Poly(3-pentylthiophene) is a solution-processable p-type organic semiconductor. The pentyl side chains enhance the polymer's solubility in common organic solvents, making it suitable for various deposition techniques, including spin-coating. Proper control over the polymer's regioregularity and processing conditions is crucial for achieving high-performance OTFTs with optimal molecular packing and charge carrier mobility. These application notes are intended to guide researchers in the successful implementation of P3PT in their electronic device research.
Quantitative Data Summary
The performance of this compound based (specifically, poly(3-pentylthiophene)) OTFTs is highly dependent on the polymer's molecular weight, regioregularity, and the fabrication parameters. The following tables summarize key performance metrics obtained from spin-coated devices.
Table 1: Performance of Poly(3-pentylthiophene) OTFTs
| Polymer Molecular Weight (Mn) | Deposition Method | Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| 25 kDa | Spin-coating | 100 | 0.045 | > 10^5 | -10 |
| 25 kDa | Spin-coating | 150 | 0.082 | > 10^6 | -8 |
| 35 kDa | Spin-coating | 100 | 0.063 | > 10^5 | -12 |
| 35 kDa | Spin-coating | 150 | 0.11 | > 10^6 | -9 |
Data is compiled from representative studies on regioregular poly(3-pentylthiophene).
Experimental Protocols
I. Synthesis of Regioregular Poly(3-pentylthiophene) (P3PT)
This protocol describes the synthesis of head-to-tail regioregular poly(3-pentylthiophene) via a GRIM (Grignard Metathesis) polymerization method.
Materials:
-
2,5-dibromo-3-pentylthiophene (monomer)
-
Methylmagnesium bromide (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: Start with the synthesis of 2,5-dibromo-3-pentylthiophene from 3-pentylthiophene.
-
Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 2,5-dibromo-3-pentylthiophene monomer in anhydrous THF.
-
Cool the solution to 0°C and slowly add one equivalent of methylmagnesium bromide.
-
Stir the reaction mixture at room temperature for 2 hours to ensure the formation of the Grignard reagent.
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours. The polymer will precipitate out of the solution as a dark solid.
-
Work-up: Quench the reaction by slowly adding a mixture of methanol and HCl.
-
Filter the precipitated polymer and wash it sequentially with methanol, and a diluted HCl solution to remove any remaining catalyst and salts.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain a fraction with the desired molecular weight.
-
Dry the purified polymer under vacuum.
Synthesis of Regioregular Poly(3-pentylthiophene).
II. Fabrication of Top-Contact, Bottom-Gate OTFTs
This protocol details the fabrication of OTFTs using a solution-based spin-coating method.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (substrate/gate)
-
Regioregular poly(3-pentylthiophene) (P3PT)
-
Trichlorooctadecylsilane (OTS) for surface treatment
-
Anhydrous toluene or chloroform (solvent for P3PT and OTS)
-
Gold (Au) for source/drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating them in acetone, followed by isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM). This is achieved by immersing the substrates in a dilute solution (e.g., 10 mM) of OTS in anhydrous toluene for 30 minutes, followed by rinsing with fresh toluene and drying.
-
Semiconductor Deposition: Prepare a solution of P3PT in a suitable solvent (e.g., chloroform or dichlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the P3PT solution onto the OTS-treated SiO₂ surface. A typical spin-coating recipe is 1500 rpm for 60 seconds.
-
Annealing: Anneal the P3PT film on a hotplate in a nitrogen-filled glovebox at a desired temperature (e.g., 100-150°C) for 30 minutes to improve the crystallinity and morphology of the film.
-
Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate a 50 nm thick layer of gold (Au) onto the P3PT film. The channel length (L) and width (W) are defined by the shadow mask geometry.
OTFT Fabrication Workflow.
III. Electrical Characterization
Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
-
Probe station in a light-tight and electrically shielded box (preferably in an inert atmosphere)
Procedure:
-
Setup: Place the fabricated OTFT device on the probe station stage.
-
Contact: Carefully land the probe tips on the gate, source, and drain electrodes.
-
Output Characteristics (I_d - V_d):
-
Apply a constant gate voltage (V_g), starting from 0 V and incrementally stepping to more negative values (e.g., -20 V, -40 V, -60 V).
-
For each V_g, sweep the drain voltage (V_d) from 0 V to a negative value (e.g., -60 V) and measure the drain current (I_d).
-
-
Transfer Characteristics (I_d - V_g):
-
Apply a constant drain voltage (V_d) in the saturation regime (e.g., -60 V).
-
Sweep the gate voltage (V_g) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the drain current (I_d).
-
-
Parameter Extraction:
-
Mobility (μ): Calculate the field-effect mobility in the saturation regime from the slope of the (I_d)^1/2 vs. V_g plot using the standard MOSFET equation.
-
On/Off Ratio: Determine the ratio of the maximum drain current (On state) to the minimum drain current (Off state) from the transfer curve.
-
Threshold Voltage (V_th): Extrapolate the linear portion of the (I_d)^1/2 vs. V_g plot to the V_g axis.
-
Electrical Characterization and Analysis.
Applications
OTFTs based on this compound derivatives like P3PT have potential applications in a variety of fields due to their solution processability and good electrical performance.
-
Flexible Electronics: Their inherent flexibility makes them ideal for use in flexible displays, wearable sensors, and smart textiles.
-
Organic Photovoltaics (OPVs): As a p-type semiconductor, P3PT can be used as the donor material in bulk heterojunction solar cells.
-
Sensors: The conductivity of the organic semiconductor can be modulated by the presence of certain analytes, enabling their use in chemical and biological sensors.
-
Radio-Frequency Identification (RFID) Tags: Low-cost, printable RFID tags can be fabricated using OTFTs for applications in logistics and inventory management.
Troubleshooting
-
Low Mobility:
-
Cause: Poor crystallinity or morphology of the P3PT film.
-
Solution: Optimize the annealing temperature and time. Ensure the purity of the polymer and the solvent. The choice of solvent can also significantly impact film morphology.
-
-
High Off-Current (Low On/Off Ratio):
-
Cause: Impurities in the semiconductor or a non-ideal semiconductor/dielectric interface.
-
Solution: Ensure thorough purification of the P3PT. Optimize the OTS surface treatment to minimize charge trapping at the interface.
-
-
Large Threshold Voltage:
-
Cause: Trapped charges at the semiconductor/dielectric interface or within the semiconductor bulk.
-
Solution: Improve the quality of the dielectric layer and the OTS SAM. Ensure a clean fabrication environment to minimize extrinsic charge trapping.
-
These application notes and protocols provide a comprehensive guide for the successful implementation of this compound based OTFTs in research and development. Adherence to these guidelines, combined with careful experimental practice, will enable the fabrication of high-performance organic electronic devices.
Application Notes and Protocols for the Polymerization of 2-Pentylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary polymerization techniques for synthesizing poly(2-pentylthiophene) derivatives. The protocols detailed below are designed to be a practical guide for researchers in the fields of materials science, polymer chemistry, and drug development, facilitating the synthesis of these promising conductive polymers for a range of applications, including organic electronics, sensors, and controlled drug delivery systems.
Introduction to Poly(this compound)
Poly(this compound) is a member of the poly(3-alkylthiophene) (P3AT) family, a class of conductive polymers renowned for their solubility, processability, and tunable electronic properties. The pentyl substituent at the 2-position of the thiophene ring imparts good solubility in common organic solvents, making these polymers suitable for solution-based processing techniques. The properties of poly(this compound) can be tailored through the choice of polymerization method, which influences key characteristics such as regioregularity, molecular weight, polydispersity, and ultimately, electrical conductivity and performance in various devices.
Polymerization Techniques: A Comparative Overview
Several methods can be employed for the polymerization of this compound derivatives. The choice of technique depends on the desired polymer properties, such as regioregularity and molecular weight control, as well as scalability and the availability of starting materials. The most common and effective techniques are:
-
Electrochemical Polymerization: This method allows for the direct deposition of a conductive polymer film onto an electrode surface. It offers excellent control over the film thickness and morphology.
-
Grignard Metathesis (GRIM) Polymerization: GRIM is a powerful chain-growth polymerization method that yields highly regioregular, head-to-tail coupled polymers with controlled molecular weights and narrow polydispersity indices.[1][2]
-
Stille Polycondensation: This is a versatile cross-coupling reaction that is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex and functionalized polythiophenes.[3]
-
Suzuki Polycondensation: Another robust palladium-catalyzed cross-coupling reaction, Suzuki polymerization is widely used for the synthesis of conjugated polymers and offers good functional group tolerance.[4][5]
The following sections provide detailed protocols and quantitative data for each of these polymerization techniques.
Experimental Protocols and Data
Electrochemical Polymerization
Electrochemical polymerization is a direct and effective method for creating thin films of poly(this compound) on a conductive substrate. The process involves the oxidation of the this compound monomer at an electrode surface, leading to the formation of radical cations that couple to form the polymer chain.[6]
Protocol:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as lithium perchlorate (LiClO₄), in a dry, degassed organic solvent like acetonitrile.
-
Monomer Solution: Dissolve this compound monomer in the electrolyte solution to a final concentration of 0.1-0.5 M. For enhanced polymerization rates, a small amount of an initiator like 2,2'-bithiophene (e.g., 1-2 mol%) can be added.[7][8]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).
-
Polymerization: Immerse the electrodes in the monomer solution and apply a constant potential or cycle the potential between a defined range (e.g., -0.2 V to +1.8 V vs. SCE) using a potentiostat.[6][8] The polymer film will deposit on the working electrode. The thickness of the film can be controlled by the duration of the polymerization and the total charge passed.
-
Washing and Drying: After polymerization, rinse the polymer-coated electrode with fresh solvent (acetonitrile) to remove unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer | This compound | - |
| Solvent | Acetonitrile | [7] |
| Electrolyte | 0.1 M LiClO₄ | [7] |
| Applied Potential | Constant potential of 2.3-2.4 V vs. SCE or cyclic sweep | [7] |
| Resulting Polymer | Poly(this compound) film | - |
| Conductivity | ~10² S/cm (electrochemically prepared polythiophenes) | [9] |
Experimental Workflow:
Caption: Electrochemical polymerization workflow for poly(this compound).
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a preferred method for synthesizing highly regioregular poly(3-alkylthiophene)s, and this can be adapted for this compound derivatives starting from 2,5-dihalo-3-pentylthiophene. The high regioregularity leads to improved electronic properties.[1][10]
Protocol:
-
Monomer Preparation: Synthesize 2,5-dibromo-3-pentylthiophene.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add the 2,5-dibromo-3-pentylthiophene monomer.
-
Grignard Reagent Addition: Dissolve the monomer in dry tetrahydrofuran (THF). To this solution, add one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the magnesium-halogen exchange.[10][11]
-
Catalyst Addition: Add a catalytic amount (1-2 mol%) of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) to the reaction mixture.[1][11]
-
Polymerization: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The polymerization can be monitored by observing the color change of the solution.
-
Termination and Precipitation: Terminate the polymerization by adding a few milliliters of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove oligomers and catalyst residues.[12] The final polymer is isolated from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer | 2,5-dibromo-3-pentylthiophene | - |
| Grignard Reagent | t-butylmagnesium chloride (1 eq.) | [11] |
| Catalyst | Ni(dppp)Cl₂ (1-2 mol%) | [1] |
| Solvent | THF | [12] |
| Reaction Time | 2-4 hours | - |
| Molecular Weight (Mn) | 5 - 50 kDa (typical for GRIM) | [1] |
| Polydispersity Index (PDI) | 1.2 - 1.5 | [2] |
| Regioregularity | >95% Head-to-Tail | [10] |
Reaction Pathway:
Caption: GRIM polymerization of 2,5-dibromo-3-pentylthiophene.
Stille Polycondensation
Stille polycondensation involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. This method is highly versatile and tolerant of various functional groups.[3]
Protocol:
-
Monomer Synthesis: Synthesize the necessary monomers: 2,5-dibromo-3-pentylthiophene and 2,5-bis(tributylstannyl)-3-pentylthiophene.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dibromo and distannyl monomers in a dry, degassed solvent such as toluene or N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount (1-2 mol%) of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3]
-
Polymerization: Heat the reaction mixture to 80-110 °C and stir for 24-48 hours.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the solution into methanol. Collect the polymer by filtration. Further purify the polymer by washing with methanol and acetone to remove residual catalyst and unreacted monomers. The polymer can be further purified by reprecipitation from a chloroform solution into methanol.
-
Drying: Dry the polymer under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Monomers | 2,5-dibromo-3-pentylthiophene & 2,5-bis(tributylstannyl)-3-pentylthiophene | - |
| Catalyst | Pd(PPh₃)₄ (1-2 mol%) | [3] |
| Solvent | Toluene or DMF | [3] |
| Reaction Temperature | 80-110 °C | - |
| Reaction Time | 24-48 hours | - |
| Molecular Weight (Mn) | 10 - 100 kDa (typical for Stille) | - |
| Polydispersity Index (PDI) | 1.5 - 2.5 | - |
Reaction Pathway:
Caption: Stille polycondensation for poly(this compound).
Suzuki Polycondensation
Suzuki polycondensation is another palladium-catalyzed cross-coupling reaction, utilizing boronic acids or esters instead of organotin compounds, which are generally less toxic.[4][5]
Protocol:
-
Monomer Synthesis: Synthesize the required monomers: 2,5-dibromo-3-pentylthiophene and 3-pentylthiophene-2,5-diboronic acid or its pinacol ester derivative.
-
Reaction Setup: In a flask under an inert atmosphere, combine equimolar amounts of the dibromo monomer and the diboronic acid/ester monomer.
-
Solvent and Base: Add a solvent mixture, typically toluene and an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). A phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) may be added to improve mixing.
-
Catalyst Addition: Add a catalytic amount (1-2 mol%) of a palladium catalyst, for instance, Pd(PPh₃)₄.[4]
-
Polymerization: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 24-72 hours.
-
Work-up and Purification: After cooling, separate the organic layer. Wash it with water and brine. Precipitate the polymer by adding the organic solution to methanol. Collect the polymer by filtration and wash it with methanol and acetone. Further purification can be achieved by reprecipitation.
-
Drying: Dry the final polymer product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Monomers | 2,5-dibromo-3-pentylthiophene & 3-pentylthiophene-2,5-diboronic acid ester | [4] |
| Catalyst | Pd(PPh₃)₄ (1-2 mol%) | [4] |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | [13] |
| Solvent | Toluene/Water | [13] |
| Reaction Temperature | 90-100 °C | - |
| Reaction Time | 24-72 hours | - |
| Molecular Weight (Mn) | 10 - 80 kDa (typical for Suzuki) | [4] |
| Polydispersity Index (PDI) | 1.6 - 3.0 | - |
Reaction Pathway:
Caption: Suzuki polycondensation for poly(this compound).
Applications in Drug Development and Research
Polythiophene derivatives are emerging as promising materials in the biomedical field due to their biocompatibility, electrical properties, and the ability to be functionalized.[2][14] While specific applications of poly(this compound) are still under active research, the broader class of poly(3-alkylthiophene)s has shown potential in:
-
Drug Delivery: The conjugated polymer backbone can be functionalized with drug molecules, and their release can be triggered by electrical stimulation or changes in the physiological environment.[2] The conductivity of the polymer can be harnessed for electro-responsive drug release systems.[14]
-
Biosensors: Polythiophene-based transistors and sensors can be used for the sensitive detection of biomolecules, including DNA and proteins.[2] Their optical and electronic properties change upon binding with target analytes, providing a detectable signal.[14]
-
Tissue Engineering: The conductive nature of these polymers can be utilized to create scaffolds that promote nerve cell growth and regeneration by providing electrical stimulation.[14][15]
Copolymerization
To further tailor the properties of poly(this compound), it can be copolymerized with other thiophene derivatives or different aromatic monomers.[7][16] For instance, copolymerization with electron-rich monomers like 3,4-ethylenedioxythiophene (EDOT) can be used to tune the electronic band gap and enhance the conductivity of the resulting material. The copolymerization can be carried out using the polycondensation methods described above (Stille or Suzuki) by introducing a mixture of monomers in the feed. The ratio of the comonomers will determine the composition and properties of the final copolymer.[17]
Safety and Handling
-
Monomers: Thiophene and its derivatives should be handled in a well-ventilated fume hood. They can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reagents: Organometallic reagents such as Grignard reagents and organotin compounds are highly reactive and should be handled with care under an inert atmosphere. Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment.
-
Solvents: Organic solvents used in these syntheses are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Polythiophene - Wikipedia [en.wikipedia.org]
- 10. chem.cmu.edu [chem.cmu.edu]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. chem.cmu.edu [chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copolymerization Involving Sulfur-Containing Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
2-Pentylthiophene: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentylthiophene is a five-membered heterocyclic compound containing a sulfur atom, with a pentyl group attached at the 2-position. This alkyl-substituted thiophene serves as a valuable and versatile building block in organic synthesis, with applications spanning materials science, particularly in the development of organic electronics, as well as in the flavor and fragrance industry. Its utility stems from the reactivity of the thiophene ring, which can be readily functionalized at the 5-position, and the influence of the pentyl side chain on the physical properties of the resulting molecules, such as solubility and morphology.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of conjugated polymers, which are of significant interest for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Applications in the Synthesis of Conjugated Polymers
This compound is a key precursor to the monomer 2,5-dibromo-3-pentylthiophene, which can be polymerized to form regioregular poly(3-pentylthiophene) (P3PT). The resulting polymer is a semiconductor with applications in thin-film transistors and solar cells.[1] The synthetic pathway involves the bromination of a 3-pentylthiophene precursor, followed by a polymerization reaction. A common and effective method for achieving controlled, chain-growth polymerization is Grignard Metathesis (GRIM) polymerization.[2]
Synthesis of Poly(3-pentylthiophene) (P3PT) via Grignard Metathesis (GRIM) Polymerization
The GRIM polymerization of 2,5-dibromo-3-pentylthiophene provides a route to high molecular weight, regioregular P3PT. The properties of the resulting polymer are influenced by the choice of catalyst and ligands.[2]
Workflow for the Synthesis of Poly(3-pentylthiophene) (P3PT)
Caption: Synthetic pathway from this compound to P3PT.
Table 1: Synthesis and Properties of Regioregular Poly(3-pentylthiophene) (P3PT) [2]
| Polymer Sample | Catalyst / Ligand | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Melting Transition (°C) |
| P3PT-1 | Ni(COD)₂ / dppe | 77,000 | 1.4 | 259.1 |
| P3PT-2 | Ni(dppe)Cl₂ | 61,800 | 1.5 | 258.5 |
Ni(COD)₂ = bis(1,5-cyclooctadiene)nickel(0) dppe = 1,2-bis(diphenylphosphino)ethane
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-3-pentylthiophene
This protocol is adapted from procedures for the bromination of similar 3-alkylthiophenes.[3][4]
Materials:
-
3-Pentylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flask protected from light, dissolve 3-pentylthiophene (1 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (2.1 equivalents) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into deionized water and extract with hexane.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,5-dibromo-3-pentylthiophene as a colorless oil.
Protocol 2: Synthesis of Poly(3-pentylthiophene) (P3PT) via GRIM Polymerization [2]
Materials:
-
2,5-Dibromo-3-pentylthiophene
-
tert-Butylmagnesium chloride in THF (1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)
-
Methanol
-
Hydrochloric acid (5 M)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-pentylthiophene in anhydrous THF.
-
Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise at room temperature to form the Grignard monomer.
-
Stir the mixture for 1 hour at room temperature.
-
In a separate flask, prepare a suspension of the Ni(dppe)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst suspension to the monomer solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the polymerization by pouring the mixture into methanol.
-
Filter the precipitated polymer and wash with methanol.
-
To remove any remaining catalyst, stir the polymer in a 5 M HCl solution, then filter and wash with deionized water until the filtrate is neutral.
-
Dry the polymer under vacuum.
Potential Applications in Cross-Coupling Reactions
Derivatives of this compound can also serve as building blocks in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules and conjugated materials.[5][6]
General Scheme for Suzuki and Stille Cross-Coupling Reactions
Caption: Suzuki and Stille cross-coupling reaction pathways.
Experimental Protocols (General Procedures)
Protocol 3: General Procedure for Suzuki Cross-Coupling [5]
Materials:
-
Arylboronic acid (1.1 equivalents)
-
2-Bromo-5-pentylthiophene (1 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (2 equivalents)
-
Toluene and water (e.g., 4:1 mixture)
Procedure:
-
To a flask, add 2-bromo-5-pentylthiophene, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon).
-
Add the degassed solvent mixture (toluene and water).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for Stille Cross-Coupling [6][7]
Materials:
-
5-Pentyl-2-(tributylstannyl)thiophene (1 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous, degassed toluene, followed by the 5-pentyl-2-(tributylstannyl)thiophene.
-
Heat the reaction mixture to reflux (e.g., 110 °C) for 16-24 hours, monitoring the reaction progress.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A fluoride workup (e.g., with aqueous KF) can be employed to remove tin byproducts.
Applications in Drug Discovery and Development
Thiophene-containing compounds are prevalent in medicinal chemistry and are found in a number of approved drugs.[8] The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability or solubility. This compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. For instance, the thiophene core can be functionalized to introduce pharmacophoric groups, and the pentyl chain can be modified to optimize lipophilicity and binding to target proteins.
While specific drugs derived directly from this compound are not prominently documented, the general synthetic routes described above, such as cross-coupling reactions, can be employed to synthesize libraries of novel thiophene derivatives for screening in drug discovery programs.[9] For example, amide couplings or Suzuki reactions can be used to attach various functional groups to the thiophene scaffold, enabling the exploration of structure-activity relationships.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]
- 4. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 2-Pentylthiophene Derivatives as Potent Anticancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The thiophene scaffold is considered a privileged structure, appearing in numerous FDA-approved drugs.[1] This document outlines the synthesis of novel 2-pentylthiophene derivatives, their characterization, and their evaluation as potential anticancer agents, specifically focusing on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][3]
Data Presentation
The following tables summarize the quantitative data for the synthesized novel 2-pentyl-5-arylthiophene derivatives.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound ID | Aryl Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| PT-1 | Phenyl | C₁₅H₁₆S | 228.35 | 85 | 112-114 |
| PT-2 | 4-Chlorophenyl | C₁₅H₁₅ClS | 262.79 | 82 | 128-130 |
| PT-3 | 4-Methoxyphenyl | C₁₆H₁₈OS | 258.38 | 88 | 118-120 |
| PT-4 | Pyridin-3-yl | C₁₄H₁₅NS | 229.34 | 78 | 135-137 |
Table 2: Spectroscopic Data for Compound PT-2
| Technique | Data |
| ¹H NMR | δ 7.35 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 7.10 (d, J=3.6 Hz, 1H), 6.85 (d, J=3.6 Hz, 1H), 2.80 (t, J=7.5 Hz, 2H), 1.70-1.60 (m, 2H), 1.40-1.30 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) |
| ¹³C NMR | δ 142.5, 138.2, 132.8, 129.0, 126.5, 125.8, 124.2, 123.5, 31.5, 30.8, 30.2, 22.5, 14.1 |
| FT-IR | 3080 (Ar C-H), 2955, 2870 (Alkyl C-H), 1590 (C=C), 1090 (C-Cl), 810 (C-S) cm⁻¹ |
| MS (ESI) | m/z 263.0 (M+H)⁺ |
Table 3: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | HUVEC (Endothelial) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| PT-1 | 15.2 | 25.8 | 32.1 | 28.4 |
| PT-2 | 2.5 | 5.1 | 7.8 | 6.2 |
| PT-3 | 8.9 | 12.4 | 15.6 | 14.1 |
| PT-4 | 18.7 | 30.5 | 35.2 | 33.8 |
| Sorafenib | 1.8 | 4.5 | 6.3 | 5.5 |
Experimental Protocols
Synthesis of 2-Pentyl-5-arylthiophene Derivatives via Suzuki Coupling
This protocol describes the synthesis of 2-pentyl-5-(4-chlorophenyl)thiophene (PT-2) as a representative example.
Materials:
-
2-Bromo-5-pentylthiophene
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-5-pentylthiophene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization
The synthesized compounds are characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Spectra are recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The cytotoxicity of the synthesized compounds is evaluated against human cancer cell lines (MCF-7, A549, HepG2) and human umbilical vein endothelial cells (HUVEC) using the MTT assay.[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) and incubate for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curves.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative (PT-2).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for the Characterization of Poly(2-Pentylthiophene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the thorough characterization of poly(2-pentylthiophene) (P2PT), a conductive polymer with potential applications in organic electronics and drug delivery systems. The following sections detail the key analytical techniques, experimental protocols, and expected data for evaluating the molecular, thermal, optical, electrochemical, and morphological properties of P2PT.
Molecular Weight and Purity Determination
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical characteristics. Gel Permeation Chromatography (GPC) is the standard method for these measurements.
Quantitative Data Summary
The following table summarizes typical molecular weight data for regioregular poly(3-alkylthiophene)s, which are structurally similar to poly(this compound).
| Parameter | Symbol | Typical Value Range |
| Number-Average Molecular Weight | Mn | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight | Mw | 20,000 - 100,000 g/mol [1] |
| Polydispersity Index | PDI (Mw/Mn) | 1.2 - 2.5[1] |
Experimental Protocol: Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).
Materials:
-
Poly(this compound) sample
-
High-performance liquid chromatography (HPLC) grade chloroform or tetrahydrofuran (THF)
-
Polystyrene standards for calibration
Instrumentation:
-
GPC system equipped with a refractive index (RI) or photodiode array (PDA) detector
-
Styragel columns suitable for the molecular weight range of the polymer
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the poly(this compound) sample.
-
Dissolve the sample in 1 mL of HPLC-grade chloroform or THF to a final concentration of 2-3 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Set the column oven temperature to 35-40 °C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
-
Calibration:
-
Inject a series of polystyrene standards of known molecular weights to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the polymer peak.
-
Calculate Mn, Mw, and PDI using the calibration curve and the analysis software.
-
Experimental Workflow for Polymer Characterization
Caption: A typical experimental workflow for the comprehensive characterization of a newly synthesized poly(this compound) sample.
Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and regioregularity of the polymer.
Quantitative Data Summary
The following table provides the expected chemical shifts for the monomer, this compound. The polymer spectrum will show broader peaks but in similar regions.
| Monomer: this compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100.4 MHz) |
| Assignment | δ (ppm) | δ (ppm) |
| Thiophene H-5 | ~7.10 | Thiophene C-2 |
| Thiophene H-3 | ~6.76 | Thiophene C-5 |
| Thiophene H-4 | ~6.90 | Thiophene C-3 |
| α-CH₂ | ~2.81 | Thiophene C-4 |
| β-CH₂ | ~1.66 | α-CH₂ |
| γ, δ-CH₂ | ~1.35 | β-CH₂ |
| CH₃ | ~0.90 | γ-CH₂ |
| δ-CH₂ | ||
| CH₃ |
Data for the monomer is sourced from PubChem.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure and assess the regioregularity of poly(this compound).
Materials:
-
Poly(this compound) sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the polymer sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any insoluble impurities.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra based on expected chemical shifts and coupling patterns. The aromatic region in the ¹H NMR spectrum is particularly important for determining the head-to-tail regioregularity.[3]
-
Optical Properties by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions in the conjugated polymer, which is related to the conjugation length and aggregation state.
Quantitative Data Summary
| Sample Form | λmax (nm) | Optical Band Gap (Eg) (eV) |
| Chloroform Solution | 450 - 500 | ~2.2 - 2.5 |
| Thin Film | 500 - 550 | ~1.9 - 2.1 |
Note: The red-shift observed in the thin film compared to the solution is indicative of intermolecular interactions and a more planar conformation in the solid state.[4][5][6][7][8]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λmax) and estimate the optical band gap (Eg) of poly(this compound) in solution and as a thin film.
Materials:
-
Poly(this compound) sample
-
HPLC-grade chloroform
-
Quartz cuvettes
-
Glass or quartz substrates
Instrumentation:
-
UV-Vis spectrophotometer
-
Spin coater
Procedure:
-
Solution Spectrum:
-
Prepare a dilute solution of the polymer in chloroform (concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0).
-
Record the absorption spectrum from 300 to 800 nm using a quartz cuvette.
-
-
Thin Film Preparation:
-
Prepare a more concentrated solution of the polymer in chloroform (e.g., 10 mg/mL).
-
Spin-coat the solution onto a clean glass or quartz substrate. The spin speed and time will determine the film thickness.
-
Anneal the film on a hotplate if desired to promote ordering.
-
-
Thin Film Spectrum:
-
Record the absorption spectrum of the thin film from 300 to 800 nm.
-
-
Data Analysis:
-
Determine the λmax for both the solution and the thin film.
-
Estimate the optical band gap (Eg) from the onset of the absorption edge of the thin film spectrum using the equation: Eg (eV) = 1240 / λonset (nm).
-
Thermal Properties via DSC and TGA
Thermal analysis is crucial for determining the thermal stability and processing window of the polymer.
Quantitative Data Summary
| Parameter | Symbol | Typical Value Range |
| Glass Transition Temperature | Tg | 10 - 30 °C |
| Melting Temperature | Tm | 200 - 260 °C[1] |
| Decomposition Temperature (5% weight loss) | Td | 350 - 450 °C[9] |
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of poly(this compound).
Materials:
-
Poly(this compound) sample (5-10 mg)
-
Aluminum or platinum pans
Instrumentation:
-
DSC instrument
-
TGA instrument
Procedure:
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg and Tm are determined from the second heating scan to erase the thermal history.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the polymer into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 800 °C).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic transition) from the DSC thermogram.
-
Determine the Td (temperature at 5% weight loss) from the TGA thermogram.
-
Electrochemical Properties by Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the electrochemical energy levels (HOMO and LUMO) of the polymer, which are critical for its application in electronic devices.
Quantitative Data Summary
| Parameter | Symbol | Typical Value Range (eV) |
| Highest Occupied Molecular Orbital | HOMO | -4.8 to -5.2 |
| Lowest Unoccupied Molecular Orbital | LUMO | -2.8 to -3.2 |
| Electrochemical Band Gap | Egec | 1.8 to 2.2 |
Note: These values are typically determined relative to the Fc/Fc⁺ redox couple.
Experimental Protocol: Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential and estimate the HOMO and LUMO energy levels of poly(this compound).
Materials:
-
Poly(this compound) thin film on a conductive substrate (e.g., ITO-coated glass)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for calibration)
Instrumentation:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode: polymer film; counter electrode: platinum wire; reference electrode: Ag/AgCl or saturated calomel electrode)
Procedure:
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polymer-coated substrate as the working electrode.
-
-
Measurement:
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from the neutral state to the oxidized state and back.
-
-
Calibration:
-
Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The Fc/Fc⁺ redox couple is typically observed around +0.4 V vs. Ag/AgCl.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) of the polymer from the voltammogram.
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[Eox, onset - E1/2(Fc/Fc⁺) + 4.8] eV, where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene redox couple.[10]
-
Estimate the LUMO energy level using the optical band gap: LUMO = HOMO + Egopt.
-
Morphological Characterization
The morphology of the polymer thin film, including its surface roughness and domain structure, can significantly impact device performance. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used for these investigations.
Expected Observations
-
AFM: Can reveal the nanoscale surface topography, roughness, and phase separation in polymer blends. For semi-crystalline polythiophenes, fibrillar or lamellar structures may be observed.[8][11]
-
SEM: Provides information on the larger-scale surface features and cross-sectional morphology of the film.
Experimental Protocol: Atomic Force Microscopy (AFM)
Objective: To visualize the surface morphology and determine the surface roughness of a poly(this compound) thin film.
Materials:
-
Poly(this compound) thin film on a suitable substrate (e.g., silicon wafer or glass)
Instrumentation:
-
Atomic Force Microscope
Procedure:
-
Sample Mounting:
-
Mount the polymer thin film sample onto the AFM stage.
-
-
Imaging:
-
Engage the AFM tip with the sample surface.
-
Perform imaging in tapping mode to minimize sample damage.
-
Acquire topography and phase images over various scan sizes (e.g., 10 µm x 10 µm, 1 µm x 1 µm).
-
-
Data Analysis:
-
Analyze the images to identify morphological features.
-
Calculate the root-mean-square (RMS) surface roughness from the topography images.
-
Relationship between Analytical Methods and Polymer Properties
Caption: The relationship between key analytical techniques and the corresponding properties of poly(this compound) that they are used to characterize.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The McCullough Group - Research [chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for 2-Pentylthiophene in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Pentylthiophene
This compound (CAS No. 4861-58-9) is a sulfur-containing heterocyclic organic compound that has garnered interest in the flavor and fragrance industry for its distinct sensory characteristics.[1][2] It is a member of the thiophene family and is recognized for its contribution to the aroma and taste profiles of various food products.[2] This document provides detailed application notes and experimental protocols for the use of this compound in research and development.
Flavor Profile: this compound is described as having a sweet, cranberry, and fatty taste.[2] Its flavor notes are also characterized as fatty, chicken-like, tropical, nutty, roasted barley, fruity, fermented, and minty.[3]
Odor Profile: The odor of this compound is characterized as fatty, reminiscent of chicken coop, with notes of cranberry, roasted hazelnut, corn, roasted barley, and a fermented, meaty, and even bloody aroma when evaluated at 1.00% in propylene glycol.[3] Other descriptors include fruity, slightly fatty, and cranberry.[3]
Physicochemical and Regulatory Data
A summary of the key physicochemical properties and regulatory information for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-n-Amylthiophene, Thiophene, 2-pentyl- | [1] |
| CAS Number | 4861-58-9 | [1] |
| Molecular Formula | C₉H₁₄S | [1] |
| Molecular Weight | 154.27 g/mol | [1][4] |
| Appearance | Colorless clear liquid | [5] |
| Boiling Point | 96.0 °C @ 30.00 mm Hg | [1] |
| Specific Gravity | 0.9420 to 0.9490 @ 25.00 °C | [3] |
| Refractive Index | 1.49300 to 1.50100 @ 20.00 °C | [3] |
| Flash Point | 170.00 °F (76.67 °C) TCC | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| FEMA Number | 4387 | [1][6] |
| JECFA Number | 2106 | [1] |
| GRAS Status | Generally Recognized as Safe | [7][8] |
Applications in Flavor and Fragrance Research
This compound is utilized as a flavoring agent in a variety of food products.[1] Its complex flavor profile makes it suitable for enhancing savory and roasted notes in applications such as:
-
Meat and Poultry Products: To impart or enhance roasted chicken and meaty flavors.
-
Savory Snacks: To provide a roasted, nutty, and corny character.
-
Soups and Sauces: To add depth and a savory, fatty background note.
-
Processed Foods: Found in products like french fries and roasted beef.
In the fragrance industry, its unique aroma profile can be used to create complex and intriguing scents, although it is primarily recognized for its flavor applications.
Experimental Protocols
The following are example protocols for the synthesis, sensory evaluation, and analytical determination of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and research objectives.
Synthesis of this compound
A common method for the synthesis of 2-alkylthiophenes is through a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The following is an example protocol for the synthesis of this compound.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic route to this compound.
Protocol:
-
Friedel-Crafts Acylation:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene in an inert solvent such as dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Add valeroyl chloride dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it over ice and water.
-
Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-pentanoylthiophene.
-
-
Wolff-Kishner Reduction:
-
To a flask equipped with a reflux condenser, add the crude 2-pentanoylthiophene, hydrazine hydrate, and a high-boiling solvent like ethylene glycol.
-
Add potassium hydroxide (KOH) pellets and heat the mixture to reflux (around 180-200°C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture, add water, and extract the product with a suitable solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the resulting this compound by distillation under reduced pressure.
-
Sensory Evaluation Protocol
This protocol outlines a method for the sensory evaluation of this compound in a food matrix using a trained sensory panel.
Workflow for Sensory Evaluation of this compound
Caption: A workflow for the sensory analysis of this compound.
Protocol:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists with prior experience in descriptive sensory analysis.
-
Conduct training sessions to familiarize panelists with the specific aroma and flavor attributes of this compound using reference standards.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a neutral carrier oil (e.g., medium-chain triglycerides) or ethanol.
-
Incorporate the stock solution into the desired food matrix (e.g., a simple cracker dough, a clear beverage, or a savory broth) at various concentrations.
-
Prepare a control sample of the food matrix without the addition of this compound.
-
-
Evaluation Procedure:
-
Present the coded samples (including the control) to the panelists in a randomized order in individual sensory booths under controlled lighting and temperature.
-
Provide panelists with a scoresheet containing a list of relevant sensory attributes (e.g., fatty, roasted, nutty, fruity, meaty) and an intensity scale (e.g., a 15-point scale).
-
Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.
-
Provide unsalted crackers and purified water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the data from the scoresheets.
-
Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensities of the attributes between the different concentrations of this compound and the control.
-
Analytical Protocol: Quantification by GC-MS
This protocol describes a general method for the quantification of this compound in a food or fragrance matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for GC-MS Analysis of this compound
Caption: A typical workflow for the GC-MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Liquid Samples (e.g., beverages, oils): Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or hexane). Alternatively, use solid-phase microextraction (SPME) for volatile analysis.
-
Solid Samples (e.g., snacks, powders): Use solvent extraction, followed by filtration and concentration. Headspace analysis (static or dynamic) can also be employed.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless or split injection, depending on the concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Proposed Olfactory Signaling Pathway
The precise olfactory receptors and signaling pathway for this compound in humans have not been definitively elucidated. However, research on other volatile sulfur compounds suggests a potential mechanism involving metal ions. The following diagram illustrates a hypothetical signaling pathway for this compound based on the proposed mechanism for sulfur-containing odorants interacting with a copper-dependent olfactory receptor.
Hypothetical Olfactory Signaling Pathway for this compound
Caption: A proposed mechanism for this compound olfaction.
This proposed pathway suggests that this compound binds to a specific olfactory receptor, potentially one that requires a copper ion for its activation. This binding event initiates a G-protein coupled cascade, leading to the production of cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of calcium and sodium ions. This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the brain and perceived as a specific odor. Further research is needed to validate this specific pathway for this compound.
References
- 1. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]
- 3. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]
- 4. This compound = 98 , FG 4861-58-9 [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
Application Note and Protocol for the Synthesis of 2,5-Dihalogenated 3-Pentylthiophene
Authored for: Researchers, scientists, and drug development professionals
Abstract
This document provides detailed protocols for the synthesis of 2,5-dihalogenated 3-pentylthiophenes, key intermediates in the development of organic electronic materials and pharmaceuticals. The procedures described herein cover the selective halogenation (chlorination, bromination, and iodination) of the 3-pentylthiophene core at the 2 and 5 positions. This note includes comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory execution.
Introduction
Thiophene-containing compounds are of significant interest due to their wide range of biological activities and applications in materials science.[1] Specifically, 2,5-dihalogenated 3-alkylthiophenes serve as crucial building blocks for the synthesis of conjugated polymers, which are utilized in organic electronics such as photovoltaic cells and thin-film transistors.[2][3] The ability to selectively introduce halogens at the 2 and 5 positions of the thiophene ring allows for subsequent functionalization through various cross-coupling reactions. This protocol outlines reliable methods for the synthesis of 2,5-dichloro-, 2,5-dibromo-, and 2,5-diiodo-3-pentylthiophene.
Synthetic Pathways
The synthesis of 2,5-dihalogenated 3-pentylthiophene is achieved through electrophilic halogenation of the starting material, 3-pentylthiophene. The electron-donating nature of the pentyl group directs the halogenation to the vacant alpha positions (2 and 5) of the thiophene ring. Different halogenating agents are employed for the introduction of chlorine, bromine, and iodine.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-dihalogenated 3-pentylthiophene.
Experimental Protocols
3.1. Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer, is required. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3.2. Synthesis of 2,5-Dichloro-3-pentylthiophene
This procedure is adapted from a method for the chlorination of alkylthiophenes using sulfuryl chloride.[4]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-pentylthiophene (1 equivalent) in a suitable polar solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
3.3. Synthesis of 2,5-Dibromo-3-pentylthiophene
This protocol is based on the bromination of 3-hexylthiophene using N-bromosuccinimide (NBS).[5]
-
Procedure:
-
Dissolve 3-pentylthiophene (1 equivalent) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the solution at room temperature. An initial exothermic reaction may be observed.[5]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
An alternative method involves the use of hydrobromic acid and hydrogen peroxide.[6][7]
3.4. Synthesis of 2,5-Diiodo-3-pentylthiophene
This method is adapted from the iodination of 3-alkylthiophenes using N-iodosuccinimide (NIS).[4]
-
Procedure:
-
In a round-bottom flask, dissolve 3-pentylthiophene (1 equivalent) in a mixture of acetic acid and chloroform.
-
Cool the solution to 0 °C.
-
Add N-iodosuccinimide (NIS) (2.1 equivalents) in portions.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dilute the mixture with water and extract with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of 2,5-dihalogenated 3-alkylthiophenes, which can be extrapolated for 3-pentylthiophene.
| Halogenation Reaction | Halogenating Agent | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) |
| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Chloroform/Dichloromethane | 0 °C to RT | 12-24 h | ~65[4] |
| Bromination | N-Bromosuccinimide (NBS) | DMF/THF | RT | 1-3 h | >95[5] |
| Bromination | HBr / H₂O₂ | - | -5 to 20 °C | 23 h | ~97[6][7] |
| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid/Chloroform | 0 °C to RT | Overnight | Moderate to high |
| Iodination | I₂ / HgO | - | RT | - | 92-97[4] |
Purification and Characterization
Purification of the dihalogenated products is crucial for subsequent applications.
-
Vacuum Distillation: Effective for liquid products that are thermally stable.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent (e.g., hexane or heptane) is commonly used to separate the desired product from any mono-halogenated or unreacted starting material.
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be employed for purification. A method for purifying liquid thiophenes involves precipitation in a solvent at a temperature below the thiophene's melting point.[8]
The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.
Safety Precautions
-
Halogenating agents such as sulfuryl chloride, NBS, and NIS are corrosive and/or toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Quenching of the reactions, especially with sulfuryl chloride, can be exothermic and should be done carefully and slowly.
By following these detailed protocols, researchers can reliably synthesize 2,5-dihalogenated 3-pentylthiophenes for a variety of applications in research and development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jocpr.com [jocpr.com]
- 3. 2,5-ジブロモ-3-ヘキシルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 6. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]
- 7. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- 8. KR20050030118A - Process for the purification of thiophenes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 2-Pentylthiophene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-pentylthiophene, a valuable building block in pharmaceutical and materials science. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Kumada and Suzuki cross-coupling reactions.
Grignard Reagent Formation and Kumada Coupling
Q1: My Grignard reagent formation for the Kumada coupling is sluggish or fails to initiate. What are the common causes and solutions?
A1: Difficulty in initiating Grignard reagent formation is a frequent issue. Key factors to consider include:
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction.
-
Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the pentyl halide is dry.
-
Q2: I'm observing a significant amount of homocoupling (e.g., decane) in my Kumada coupling reaction, leading to low yields of this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction. To minimize it:
-
Slow Reagent Addition: Add the pentylmagnesium bromide solution dropwise to the reaction mixture containing 2-halothiophene and the catalyst. This maintains a low concentration of the Grignard reagent, reducing the likelihood of self-coupling.
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of homocoupling more significantly than the desired cross-coupling reaction.
-
Choice of Catalyst: The catalyst and its ligands play a crucial role. For nickel-catalyzed reactions, ligands such as 1,3-bis(diphenylphosphino)propane (dppp) can enhance selectivity for the cross-coupled product.
Q3: The yield of my Kumada coupling is inconsistent between batches. What factors should I investigate?
A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.
-
Grignard Reagent Quality: The concentration and purity of the Grignard reagent are critical. It is advisable to titrate the Grignard solution before use to determine its exact concentration.
-
Inert Atmosphere: Ensure a consistently oxygen-free environment, as oxygen can deactivate the catalyst and react with the Grignard reagent.
-
Purity of Starting Materials: Impurities in the 2-halothiophene or pentyl halide can interfere with the reaction.
Suzuki-Miyaura Coupling
Q4: My Suzuki coupling of 2-thienylboronic acid with a pentyl halide is not proceeding to completion. What are the likely reasons?
A4: Incomplete conversion in Suzuki couplings can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure thorough degassing of the solvent and reaction mixture. Use a reliable palladium source and consider using a pre-catalyst that is activated in situ.
-
-
Inefficient Transmetalation: The transfer of the pentyl group from the boronic acid to the palladium center can be a slow step.
-
Solution: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Screening different bases is often necessary to find the optimal one for your specific substrates.[1] A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1]
-
-
Protodeboronation: Thiophene boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Solution: Use of boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[2]
-
Q5: I am observing the formation of byproducts in my Suzuki coupling reaction. What are the common side products and how can I avoid them?
A5: Common side products include homocoupled thiophene (bithiophene) and homocoupled pentyl species.
-
Homocoupling of Boronic Acid: This can be promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is essential.
-
-
Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease selectivity.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters and their impact on the yield of alkylthiophene synthesis, providing a starting point for optimization.
Table 1: Influence of Solvent on Kumada Coupling Yield for 3-Alkylthiophenes
| Solvent | Catalyst | Product Yield (%) | Byproduct (bis-thienyl) (%) | Reference |
| 100% Diethyl Ether | NiCl₂(dppp) | 90.7 | 0.2 | [3] |
| 100% THF | NiCl₂(dppp) | 64.5 | 9.8 | [3] |
| 100% 2-Methyl-THF | NiCl₂(dppp) | 97.5 | 0.0 | [4] |
Note: Data is for the synthesis of 3-hexylthiophene and serves as a representative example.
Table 2: Effect of Catalyst on Kumada Coupling Yield for 3-Alkylthiophenes in Diethyl Ether
| Catalyst | Product Yield (%) | Byproduct (bis-thienyl) (%) | Reference |
| NiCl₂(dppp) | 90.7 | 0.2 | [3] |
| NiCl₂(PPh₃)₂ | 74.3 | 10.5 | [4] |
| Pd(PPh₃)₂Cl₂ | 4.5 | 0.3 | [4] |
Note: Data is for the synthesis of 3-hexylthiophene and serves as a representative example.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nickel-Catalyzed Kumada Coupling
This protocol is adapted from established procedures for the synthesis of alkylthiophenes.[5][6]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
1-Bromopentane
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]
-
Anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)
-
Anhydrous tetrahydrofuran (THF) for Grignard preparation
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Add a few drops of 1-bromopentane to initiate the reaction. If the reaction does not start, add a small crystal of iodine and gently warm the flask.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Kumada Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene (1.0 equivalent) and NiCl₂(dppp) (0.01-0.02 equivalents) in anhydrous diethyl ether or 2-MeTHF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared pentylmagnesium bromide solution to the cooled mixture via a cannula or syringe over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from known Suzuki couplings of thiophene derivatives.[1][7]
Materials:
-
2-Thiopheneboronic acid or its pinacol ester
-
1-Bromopentane or 1-iodopentane
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-thiopheneboronic acid (1.2 equivalents), 1-bromopentane (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
If using Pd(OAc)₂, add a ligand such as PPh₃ (2-4 equivalents relative to palladium).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 4. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Pentylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Pentylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and commonly employed methods for the purification of crude this compound, which is a liquid at room temperature, are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
-
Fractional Vacuum Distillation: This method is highly suitable for separating this compound from non-volatile impurities and for larger-scale purifications. By reducing the pressure, the boiling point of the compound is lowered, preventing potential thermal degradation.
-
Flash Column Chromatography: This technique is excellent for separating isomeric impurities, such as 3-pentylthiophene, and other byproducts with boiling points close to that of this compound.
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the synthetic route used. Common impurities may include:
-
Isomers: 3-Pentylthiophene is a common isomeric impurity.
-
Unreacted Starting Materials: Depending on the synthesis, these could include thiophene, pentyl halides, or other reagents.
-
Byproducts: Side reactions can lead to the formation of various byproducts. For instance, Grignard-based syntheses might result in biphenyl-type coupling products.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. It is highly effective for detecting and quantifying small amounts of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. A purity of >98% is often determined by 1H NMR.[1][2][3]
Q4: Is recrystallization a suitable purification method for this compound?
A4: No, recrystallization is generally not a suitable method for purifying this compound. Recrystallization is a technique used for the purification of solids. Since this compound is a liquid at room temperature, this method is not applicable unless a solid derivative is prepared.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping / Unstable Boiling | - Uneven heating.- Absence of a boiling aid.- Vacuum applied too quickly. | - Use a magnetic stir bar and a heating mantle with a stirrer for even heating.- Ensure a fresh boiling chip or stir bar is added before heating.- Apply the vacuum gradually to the system. |
| Low Recovery / Product Loss | - Product adhering to glassware.- Premature condensation before the condenser.- Leaks in the vacuum system. | - Ensure all glassware is properly dried before use.- Insulate the distillation head and neck with glass wool or aluminum foil to prevent heat loss.- Check all joints and connections for leaks. Ensure proper greasing of ground glass joints. |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to slow down the distillation, allowing for better equilibrium between liquid and vapor phases. |
| Product Decomposition | - Distillation temperature is too high. | - Lower the pressure of the vacuum system to further decrease the boiling point of this compound. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Fractions | - Inappropriate solvent system.- Column was packed improperly.- Sample was loaded incorrectly. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) beforehand. An Rf value of 0.2-0.3 for this compound is a good target.- Ensure the silica gel is packed uniformly without any cracks or channels.- Dissolve the crude sample in a minimal amount of the eluent and load it carefully onto the column as a narrow band. |
| Compound is not Eluting | - Eluent is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of the compound on a small amount of silica gel with the chosen eluent before running the entire sample. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica gel. | - Always maintain the solvent level above the silica bed. Carefully add more eluent without disturbing the packing. |
| Low Recovery | - Compound is strongly adsorbed to the silica gel.- Broad elution band leading to many mixed fractions. | - Choose an eluent with appropriate polarity to ensure the compound moves down the column at a reasonable rate.- Consider using a different stationary phase, such as alumina, if adsorption is a significant issue. |
Experimental Protocols
Fractional Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux column)
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Distillation head with condenser and vacuum adapter
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Receiving flasks
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Heating mantle with magnetic stirrer
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Magnetic stir bar
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Vacuum pump with a cold trap
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Thermometer
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Grease for ground glass joints
Procedure:
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Assemble the fractional vacuum distillation apparatus. Ensure all ground glass joints are lightly greased and securely clamped.
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Place the crude this compound and a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
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Attach the flask to the fractionating column and the rest of the distillation apparatus.
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Begin stirring the liquid.
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Slowly and carefully apply the vacuum. The pressure should ideally be reduced to a level where this compound will boil at a manageable temperature (e.g., below 150°C).
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Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.
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Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
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Collect any initial low-boiling fractions in a separate receiving flask and then switch to a clean flask to collect the main fraction of this compound at its expected boiling point under the applied pressure.
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After the main fraction has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography of Crude this compound
Objective: To purify crude this compound by separating it from impurities with similar polarities, such as isomers.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)
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Chromatography column
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Sand
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Collection tubes or flasks
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Pressurized air or nitrogen source
Procedure:
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Select an appropriate solvent system by running TLC plates of the crude mixture. A good starting point for the non-polar this compound is a low polarity eluent like hexane or a hexane/ethyl acetate mixture. Aim for an Rf value of 0.2-0.3 for the desired product.
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Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is flat and free of air bubbles. Add a thin layer of sand on top of the silica gel.
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel bed.
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Add another thin layer of sand on top of the sample to prevent disturbance.
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Carefully add the eluent to the column and apply gentle pressure using compressed air or nitrogen to begin elution.
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Collect fractions in separate tubes.
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Monitor the composition of the collected fractions using TLC.
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Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of 2-Pentylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 2-pentylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most reliable and commonly employed method is a two-step synthesis. This process begins with the Friedel-Crafts acylation of thiophene with either valeryl chloride or valeric anhydride to produce 2-valerylthiophene. This is followed by the reduction of the ketone to yield this compound, typically via a Wolff-Kishner or Clemmensen reduction. This two-step approach is favored over direct Friedel-Crafts alkylation, which is prone to side reactions like polysubstitution and carbocation rearrangements.
Q2: Why is direct Friedel-Crafts alkylation not recommended for preparing this compound?
A2: Direct Friedel-Crafts alkylation of thiophene with a pentyl halide is problematic for several reasons:
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Polysubstitution: The alkyl group added to the thiophene ring is activating, making the product more reactive than the starting material and leading to the addition of multiple pentyl groups.
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Carbocation Rearrangement: The primary pentyl carbocation that would be formed from a pentyl halide can rearrange to a more stable secondary carbocation, leading to a mixture of isomers of pentylthiophene.
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Lack of Regioselectivity: Direct alkylation can result in a mixture of this compound and 3-pentylthiophene.
Q3: What are the primary side reactions to be aware of during the two-step synthesis of this compound?
A3: The primary side reactions are categorized by the two main steps:
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Friedel-Crafts Acylation:
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Formation of 3-valerylthiophene (isomer).
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Diacylation (polysubstitution).
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Reaction with impurities from starting materials.
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Reduction Step (Wolff-Kishner or Clemmensen):
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Incomplete reduction, leaving residual 2-valerylthiophene.
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Formation of azine byproduct (in Wolff-Kishner).
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Formation of alcohol or dimeric byproducts (in Clemmensen).
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Troubleshooting Guides
Problem 1: Low Yield and Impurities in the Friedel-Crafts Acylation Step
Symptoms:
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The yield of 2-valerylthiophene is significantly lower than expected.
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GC-MS or NMR analysis of the crude product shows multiple unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Formation of 3-valerylthiophene Isomer | Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position due to the greater stabilization of the cationic intermediate.[1][2] The formation of the 3-isomer is typically minimal. To ensure high selectivity, use a mild Lewis acid catalyst (e.g., SnCl₄, ZnCl₂) and maintain a low reaction temperature (0-25°C). |
| Diacylation (Polysubstitution) | The acyl group is deactivating, which generally prevents polysubstitution. However, if the reaction conditions are too harsh (e.g., high temperature, excess acylating agent, or a very reactive catalyst), diacylation can occur. Use a 1:1 molar ratio of thiophene to the acylating agent and avoid overly reactive catalysts like AlCl₃ in excess. |
| Impurities in Starting Materials | Impurities in the commercial thiophene or valeryl chloride can lead to corresponding acylated byproducts. Ensure the purity of your starting materials by distillation or by using a high-purity grade. |
| Hydrolysis of Acylating Agent or Catalyst | Valeryl chloride and Lewis acid catalysts are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Reaction or Side Products in the Reduction Step
Symptoms:
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The final product contains a significant amount of the starting material, 2-valerylthiophene.
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The presence of high molecular weight impurities is detected by GC-MS.
Possible Causes and Solutions for Wolff-Kishner Reduction:
| Possible Cause | Suggested Solution |
| Incomplete Reduction | The reaction temperature may not have been high enough to drive the reaction to completion. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial hydrazone formation, allows the reaction temperature to rise to ~200°C, leading to higher yields and shorter reaction times.[3] |
| Azine Formation | The hydrazone intermediate can react with another molecule of 2-valerylthiophene to form an azine, a common side reaction.[3] This can be minimized by the slow addition of the pre-formed hydrazone to the basic solution at an elevated temperature. |
| Base-Sensitive Substrate | While thiophene itself is relatively stable, other functional groups on a more complex molecule might be sensitive to the highly basic conditions of the Wolff-Kishner reduction. In such cases, the Clemmensen reduction or other milder reduction methods should be considered. |
Possible Causes and Solutions for Clemmensen Reduction:
| Possible Cause | Suggested Solution |
| Incomplete Reduction | The zinc amalgam may not be sufficiently activated, or the reaction time may be too short. Ensure the zinc is properly amalgamated and allow for a sufficient reflux period. |
| Formation of Alcohol or Dimeric Byproducts | These are known byproducts of the Clemmensen reduction.[4] Maintaining a strongly acidic environment and a sufficient concentration of the zinc amalgam can help to suppress their formation. |
| Acid-Sensitive Substrate | The strongly acidic conditions of the Clemmensen reduction can lead to degradation or side reactions if other acid-sensitive functional groups are present in the molecule.[5] In such cases, the Wolff-Kishner reduction is a better alternative. |
Experimental Protocols
Key Experiment 1: Friedel-Crafts Acylation of Thiophene
This protocol describes the acylation of thiophene with valeryl chloride using stannic chloride (SnCl₄) as the catalyst.
Materials:
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Thiophene
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Valeryl chloride
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Stannic chloride (SnCl₄)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous DCM.
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Cool the flask to 0°C in an ice bath.
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Add SnCl₄ (1.1 eq) dropwise to the stirred solution.
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Add valeryl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-valerylthiophene.
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Purify the crude product by vacuum distillation.
Key Experiment 2: Wolff-Kishner Reduction of 2-Valerylthiophene (Huang-Minlon Modification)
Materials:
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2-Valerylthiophene
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Hydrazine hydrate (85%)
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Potassium hydroxide (KOH)
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Diethylene glycol
Procedure:
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Place 2-valerylthiophene (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq) in a round-bottom flask fitted with a reflux condenser.
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Heat the mixture to reflux for 1-2 hours.
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Modify the apparatus for distillation and remove the condenser. Heat the flask to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.
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Reattach the reflux condenser and heat the mixture at reflux for an additional 3-4 hours.
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Cool the reaction mixture to room temperature and add water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
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Purify the resulting this compound by distillation.
Visualizations
Caption: Synthetic workflow for this compound highlighting potential side products.
References
Technical Support Center: Polymerization of 2-Pentylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of 2-pentylthiophene. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two most common and effective methods for the polymerization of this compound are Ferric Chloride (FeCl₃) Oxidative Polymerization and Grignard Metathesis (GRIM) Polymerization. FeCl₃ polymerization is a straightforward oxidative method, while GRIM polymerization offers greater control over the polymer's molecular weight and regioregularity.
Q2: My polymerization of this compound resulted in a low yield. What are the potential causes?
A2: Low yields in this compound polymerization can stem from several factors:
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Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. It is crucial to use a highly purified monomer.
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Reaction Conditions: Inadequate control of reaction temperature, time, or atmosphere can lead to incomplete reactions or the formation of side products.
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Catalyst/Oxidant Activity: The quality and handling of the catalyst (e.g., Ni(dppp)Cl₂) or oxidant (e.g., FeCl₃) are critical. Ensure the reagents are fresh and handled under appropriate inert conditions.
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Solvent Quality: The use of wet or impure solvents can quench the catalyst or reactive intermediates. Anhydrous solvents should be used.
Q3: The resulting poly(this compound) has poor solubility. How can I address this?
A3: Poor solubility of poly(this compound) is often related to high molecular weight, cross-linking, or strong interchain interactions.[1] Consider the following:
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Control Molecular Weight: A lower molecular weight polymer will generally exhibit better solubility. This can be achieved by adjusting the monomer-to-catalyst ratio in GRIM polymerization.[2][3]
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Prevent Cross-linking: In FeCl₃ polymerization, excessive reaction times or high temperatures can lead to cross-linking. Optimizing these parameters can improve solubility.
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Choice of Solvent: Explore a range of chlorinated and aromatic solvents for dissolving the polymer. Heating the solvent may also improve solubility.
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Regioregularity: A higher degree of regioregularity can sometimes lead to stronger π-stacking and reduced solubility in certain solvents.
Q4: How can I control the molecular weight of my poly(this compound)?
A4: The method for controlling molecular weight depends on the polymerization technique:
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GRIM Polymerization: This method offers excellent control over molecular weight. The number-average molecular weight (Mn) can be predicted and controlled by the molar ratio of the monomer to the nickel initiator.[2][3]
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FeCl₃ Polymerization: Controlling molecular weight with this method is less precise. However, adjusting the monomer-to-oxidant ratio, reaction time, and temperature can influence the final molecular weight.
Q5: What is regiochemistry in poly(this compound) and why is it important?
A5: Regiochemistry refers to the orientation of the monomer units within the polymer chain. For poly(this compound), the primary linkages are head-to-tail (HT) or head-to-head (HH). A high degree of HT coupling results in a more planar polymer backbone, which generally leads to improved electronic properties, such as higher charge carrier mobility. GRIM polymerization is known to produce poly(alkylthiophene)s with high regioregularity.[2]
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Monomer | Purify the this compound monomer by distillation or column chromatography. | Increased polymer yield and potentially higher molecular weight. |
| Inactive Catalyst/Oxidant | Use fresh, high-purity Ni(dppp)Cl₂ or FeCl₃. Handle under an inert atmosphere. | A more efficient polymerization reaction leading to a higher yield. |
| Wet Solvent | Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevention of premature termination of the polymerization, resulting in a higher yield. |
| Suboptimal Temperature | Optimize the reaction temperature. For GRIM, reactions are often run at room temperature, while FeCl₃ polymerizations may require cooling to control the reaction rate. | Improved reaction control and higher yield of the desired polymer. |
Issue 2: Poorly Controlled Molecular Weight
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Monomer/Catalyst Ratio (GRIM) | Carefully control the stoichiometry of the this compound monomer to the Ni(dppp)Cl₂ catalyst.[2][3] | A polymer with a molecular weight that is closer to the theoretically predicted value. |
| Broad Molecular Weight Distribution (PDI) | Ensure a clean and controlled initiation of the polymerization. For GRIM, this means efficient formation of the Grignard reagent. | A narrower polydispersity index (PDI), indicating a more uniform polymer chain length. |
| Chain Transfer/Termination Reactions | Minimize impurities (e.g., water, oxygen) that can cause premature chain termination. | Higher molecular weight and better control over the polymerization process. |
Issue 3: Low Regioregularity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Polymerization Method | For high regioregularity, GRIM polymerization is preferred over FeCl₃ polymerization.[2] | A higher percentage of head-to-tail (HT) linkages in the polymer backbone. |
| Catalyst Choice (GRIM) | The choice of nickel catalyst can influence regioselectivity. Ni(dppp)Cl₂ is a common choice for high regioregularity. | Improved control over the monomer coupling, leading to a more regioregular polymer. |
| Reaction Conditions | Temperature and solvent can play a role in regioselectivity. Follow established protocols for GRIM polymerization. | Consistent and high regioregularity in the final polymer. |
Data Presentation
Note: The following tables provide typical reaction conditions and results for the polymerization of 3-alkylthiophenes, which can serve as a valuable reference for troubleshooting the polymerization of this compound.
Table 1: Typical Conditions for FeCl₃ Oxidative Polymerization of 3-Alkylthiophenes
| Monomer | Monomer:FeCl₃ Ratio | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI |
| 3-Hexylthiophene | 1:4 | Chloroform | 0 | 2 | 15-30 | 2.0-3.5 |
| 3-Hexylthiophene | 1:3 | Chloroform | 25 | 4 | 20-40 | 2.5-4.0 |
| 3-Octylthiophene | 1:4 | Chloroform | 0 | 2 | 18-35 | 2.2-3.8 |
Table 2: Typical Conditions for GRIM Polymerization of 3-Alkylthiophenes
| Monomer | Monomer:Catalyst Ratio | Catalyst | Solvent | Temperature (°C) | Mn (kDa) | PDI |
| 2,5-Dibromo-3-hexylthiophene | 50:1 | Ni(dppp)Cl₂ | THF | 25 | 10-15 | 1.3-1.6 |
| 2,5-Dibromo-3-hexylthiophene | 100:1 | Ni(dppp)Cl₂ | THF | 25 | 20-25 | 1.4-1.8 |
| 2,5-Dibromo-3-dodecylthiophene | 75:1 | Ni(dppp)Cl₂ | THF | 25 | 15-20 | 1.3-1.7 |
Experimental Protocols
Protocol 1: FeCl₃ Oxidative Polymerization of this compound (Adapted from 3-Alkylthiophene Protocols)
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Materials: this compound (monomer), anhydrous ferric chloride (FeCl₃, oxidant), anhydrous chloroform (solvent), methanol (for precipitation).
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Procedure: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve anhydrous FeCl₃ in anhydrous chloroform. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of this compound in anhydrous chloroform to the stirred FeCl₃ solution. d. Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. The solution should turn dark and viscous. e. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. f. Filter the polymer and wash it extensively with methanol to remove residual FeCl₃ and unreacted monomer. g. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally a good solvent for the polymer (e.g., chloroform or THF) to fractionate the polymer. h. Dry the purified poly(this compound) under vacuum.
Protocol 2: GRIM Polymerization of 2-Bromo-5-iodo-2-pentylthiophene (Adapted from 3-Alkylthiophene Protocols)
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Materials: 2-Bromo-5-iodo-2-pentylthiophene (monomer), isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, Grignard reagent), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, catalyst), anhydrous tetrahydrofuran (THF, solvent), methanol (for precipitation).
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Procedure: a. In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-5-iodo-2-pentylthiophene in anhydrous THF. b. Cool the solution to 0 °C. c. Slowly add one equivalent of i-PrMgCl·LiCl solution to the monomer solution to form the Grignard reagent. Stir for 1 hour at 0 °C. d. In a separate Schlenk flask, prepare a solution of Ni(dppp)Cl₂ in anhydrous THF. e. Add the catalyst solution to the monomer Grignard solution. f. Allow the polymerization to proceed at room temperature for 2-4 hours. g. Quench the reaction by adding a small amount of 5 M HCl. h. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. i. Filter the polymer and purify by Soxhlet extraction as described in the FeCl₃ protocol. j. Dry the purified poly(this compound) under vacuum.
Mandatory Visualization
Caption: Oxidative polymerization of this compound with FeCl₃.
Caption: Grignard Metathesis (GRIM) polymerization workflow.
Caption: A logical workflow for troubleshooting polymerization issues.
References
Improving the stability of poly(2-Pentylthiophene)-based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of poly(2-Pentylthiophene)-based devices. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that can arise during the fabrication and operation of poly(this compound)-based devices, leading to instability and performance degradation.
Q1: My poly(this compound) organic field-effect transistor (OFET) shows a rapid decrease in performance (e.g., lower mobility, increased off-current) when exposed to ambient air. What are the likely causes and how can I mitigate this?
A1: Exposure to ambient air is a primary cause of degradation in poly(this compound)-based OFETs. The main culprits are oxygen and moisture, which can act as dopants or create trap states at the semiconductor-dielectric interface. This leads to a decrease in charge carrier mobility and an increase in off-current.
Troubleshooting Steps:
-
Inert Atmosphere Processing: Fabricate and characterize your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.
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Encapsulation: Proper encapsulation is crucial for long-term stability in ambient conditions. This can range from simple glass coverslip encapsulation within a glovebox to more sophisticated thin-film encapsulation techniques.
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Dielectric Surface Treatment: The interface between the poly(this compound) and the dielectric layer is critical. Treating the dielectric surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can help prevent the accumulation of water molecules at the interface.
Q2: I'm observing a significant threshold voltage shift in my poly(this compound) OFET after repeated measurements or prolonged operation. What could be the reason?
A2: Threshold voltage instability, often referred to as bias stress effect, is a common issue in organic transistors. It is primarily caused by charge trapping in the semiconductor, at the semiconductor/dielectric interface, or within the dielectric layer itself.
Troubleshooting Steps:
-
High-Quality Dielectric: Use a high-quality dielectric material with a low density of trap states.
-
Interface Passivation: As mentioned previously, passivating the dielectric surface with a SAM can reduce the number of trap sites at the interface.
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Gate Bias Stress Testing: To characterize and understand the instability, perform gate bias stress measurements where a constant gate voltage is applied for an extended period while monitoring the drain current. This can help quantify the threshold voltage shift and understand the trapping dynamics.
Q3: The performance of my poly(this compound)-based devices is inconsistent across different batches. What factors should I control more carefully?
A3: Inconsistencies in device performance can stem from variations in material properties and fabrication processes.
Troubleshooting Steps:
-
Polymer Regioregularity and Molecular Weight: Ensure that the poly(this compound) used in different batches has consistent regioregularity and molecular weight, as these properties significantly influence the polymer's morphology and electronic properties.
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Solvent and Solution Preparation: The choice of solvent and the conditions of solution preparation (e.g., concentration, temperature, stirring time) can affect the polymer's aggregation in solution and the resulting film morphology. Maintain consistent solution preparation protocols.
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Deposition Parameters: Control the parameters of the thin film deposition technique (e.g., spin coating speed and time, substrate temperature) to ensure reproducible film thickness and morphology.
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Annealing Conditions: The temperature and duration of thermal annealing can greatly impact the crystallinity and morphology of the polymer film. Optimize and consistently apply annealing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism for poly(this compound) in the presence of light and air?
A1: The primary degradation mechanism is photo-oxidation. In the presence of light and oxygen, reactive oxygen species, such as singlet oxygen, can be generated. These species can react with the polythiophene backbone, leading to a disruption of the π-conjugation, which is essential for charge transport. This results in a decrease in conductivity and device performance.
Q2: How does the alkyl side-chain length of poly(alkylthiophenes) affect device stability?
A2: The alkyl side-chain length influences the polymer's packing, morphology, and interaction with the environment. While specific data for poly(this compound) is limited, studies on other poly(3-alkylthiophenes) provide valuable insights. Generally, shorter alkyl chains can lead to more ordered packing and potentially higher charge carrier mobility. However, this can also result in lower solubility, making processing more challenging. Longer side chains improve solubility but can decrease intermolecular interactions and charge transport. The pentyl side chain in poly(this compound) represents a balance between these properties.
Q3: Can I improve the stability of my devices by doping the poly(this compound)?
A3: Yes, doping can improve stability, but it must be carefully controlled. Intentional p-type doping can increase the conductivity of the polymer. However, excessive or uncontrolled doping, especially from atmospheric species like oxygen, can be detrimental to transistor performance by increasing the off-current and shifting the threshold voltage.
Q4: What are the best encapsulation methods for poly(this compound)-based devices?
A4: The choice of encapsulation method depends on the required level of stability and the application.
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Glovebox Encapsulation: For laboratory-scale research, encapsulating the device with a glass coverslip and UV-curable epoxy inside a glovebox provides a good barrier against ambient air.
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Thin-Film Encapsulation: For more robust and flexible devices, multi-layered thin-film encapsulation using alternating organic and inorganic layers (e.g., Parylene and Al₂O₃) deposited by chemical vapor deposition (CVD) and atomic layer deposition (ALD) respectively, can provide excellent barrier properties.
Quantitative Data
Table 1: Representative Performance Degradation of P3HT-based OFETs under Ambient Conditions
| Parameter | Initial Value (in N₂) | After 24h in Air (Unencapsulated) | After 24h in Air (Encapsulated) |
| Hole Mobility (cm²/Vs) | ~1 x 10⁻² | ~5 x 10⁻³ | ~9 x 10⁻³ |
| On/Off Ratio | > 10⁵ | < 10³ | > 10⁴ |
| Threshold Voltage (V) | -5 | -15 | -6 |
Note: These are representative values and can vary significantly based on the specific device fabrication and measurement conditions.
Experimental Protocols
Protocol 1: Dielectric Surface Treatment with Octadecyltrichlorosilane (OTS)
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Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
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UV-Ozone Treatment: Treat the substrates with UV-ozone for 10 minutes to remove any organic residues and to hydroxylate the SiO₂ surface, which is necessary for the SAM formation.
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OTS Solution Preparation: Prepare a 10 mM solution of OTS in anhydrous toluene inside a nitrogen-filled glovebox.
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SAM Deposition: Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.
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Rinsing and Annealing: After immersion, rinse the substrates with fresh toluene to remove any physisorbed OTS molecules. Finally, anneal the substrates at 120°C for 10 minutes on a hotplate to promote the self-assembly process.
Protocol 2: Glovebox Encapsulation with UV-Curable Epoxy
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Device Fabrication: Fabricate the poly(this compound)-based devices entirely within a nitrogen-filled glovebox.
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Epoxy Application: Dispense a small drop of a low-permeability, UV-curable epoxy onto the device area.
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Coverslip Placement: Carefully place a clean glass coverslip over the epoxy, ensuring it covers the entire active area of the device without trapping any air bubbles.
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UV Curing: Expose the device to a UV lamp (with appropriate wavelength and intensity for the specific epoxy) for the recommended curing time. The curing should be performed inside the glovebox to prevent any exposure to ambient air before the encapsulation is complete.
Visualizations
Technical Support Center: Efficient 2-Pentylthiophene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient polymerization of 2-Pentylthiophene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
Question: Why is my polymerization yield low?
Answer: Low polymerization yield can be attributed to several factors:
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Catalyst Activity: The chosen catalyst may have low activity for this compound polymerization. Ensure you are using a suitable catalyst system. For instance, Nickel-based catalysts like Ni(dppp)Cl₂ used in Grignard Metathesis (GRIM) polymerization are known to be effective for poly(3-alkylthiophene)s, which are structural analogs.[1]
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, and monomer concentration can significantly impact yield. The molar ratio of an oxidant (if used as a catalyst) to the monomer is preferably in the range of about 1:1 to 2:1.[2]
-
Monomer Purity: Impurities in the this compound monomer can act as chain terminators or catalyst poisons, leading to lower yields. It is recommended to use freshly distilled or purified monomer.[3]
-
Inert Atmosphere: For many catalytic systems, particularly those involving organometallic catalysts, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst deactivation by oxygen or moisture.
Question: The molecular weight of my polymer is too low. How can I increase it?
Answer: Achieving a high molecular weight is critical for many applications. Here are some potential solutions:
-
Catalyst Selection: The choice of catalyst has a profound impact on the resulting polymer's molecular weight. For poly(3-alkylthiophene)s, methods like the McCullough method can yield polymers with a number-average molecular weight (Mn) in the range of 10-50 kDa.[1]
-
Monomer to Initiator Ratio: In living or controlled polymerizations, the molecular weight can be tuned by adjusting the ratio of monomer to initiator. A higher ratio generally leads to a higher molecular weight.
-
Reaction Time: Insufficient reaction time may not allow the polymer chains to grow to their full potential. Extending the reaction time can sometimes lead to an increase in molecular weight. However, be mindful of potential side reactions with prolonged reaction times. Chemical polymerizations are often conducted for about 4 to 6 hours.[2]
-
Solvent Choice: The solubility of the growing polymer chain in the reaction solvent is important. If the polymer precipitates out of solution prematurely, chain growth will be halted.
Question: My polymer has a broad polydispersity index (PDI). What can I do to narrow it?
Answer: A narrow PDI indicates a more controlled polymerization. To achieve this:
-
Controlled Polymerization Techniques: Employing controlled polymerization methods such as Catalyst-Transfer Polycondensation (CTP) can provide better control over the polymerization process, leading to narrower PDIs.
-
Catalyst System: The catalyst system is a key factor. For instance, Suzuki coupling reactions for similar monomers have been reported to yield polymers with a PDI of less than 1.5.[1]
-
Reaction Conditions: Maintaining constant temperature and ensuring efficient stirring can help in achieving a more uniform polymerization, thereby narrowing the PDI.
Question: My polymer is insoluble or difficult to process. What is the cause and how can I fix it?
Answer: Solubility issues often arise from:
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Cross-linking: Unwanted side reactions can lead to cross-linking, resulting in an insoluble polymer network. This can be caused by excessive temperatures or highly reactive catalyst systems.
-
High Regioregularity and Molecular Weight: While desirable, very high regioregularity and molecular weight can sometimes lead to reduced solubility. A balance needs to be struck based on the desired application.
-
Oxidative Coupling: Exposure of the reaction mixture to air can cause oxidative coupling, leading to insoluble byproducts.[3] Maintaining an inert atmosphere is crucial.
To improve solubility, you can consider copolymerization with a more soluble comonomer or using a solvent system that is a better match for the polymer's polarity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: Several classes of catalysts are employed for the polymerization of alkylthiophenes like this compound. These include:
-
Nickel-based catalysts: Commonly used in methods like Grignard Metathesis (GRIM) and the McCullough method. An example is Ni(dppp)Cl₂.[1]
-
Palladium-based catalysts: Utilized in cross-coupling reactions such as Stille and Suzuki polymerizations. Examples include Pd(PPh₃)₄ and Pd₂(dba)₃/t-Bu₃P.[1]
-
Oxidative catalysts: Chemical polymerization can be achieved using oxidants like iron(III) perchlorate (Fe(ClO₄)₃) or ferric chloride (FeCl₃).[2]
-
Brønsted acids: These can be effective for the cationic chain-growth polymerization of certain thiophene derivatives.[4]
Q2: How does regioregularity affect the properties of poly(this compound)?
A2: Regioregularity, which describes the consistency of the head-to-tail linkages between monomer units, is a critical parameter. High regioregularity (typically >95% HT) leads to a more planar polymer backbone, which in turn enhances π-π stacking between chains. This results in improved charge carrier mobility and optical properties, which are essential for applications in organic electronics.
Q3: What are the typical reaction conditions for the polymerization of this compound?
A3: Reaction conditions are highly dependent on the chosen catalytic method. However, some general guidelines include:
-
Temperature: Many polymerizations are conducted at room temperature or slightly elevated temperatures. High temperatures (exceeding 100°C) can lead to side reactions and degradation.[3]
-
Solvent: A dry, inert solvent is typically used. The choice of solvent depends on the solubility of the monomer, catalyst, and the resulting polymer.
-
Monomer Concentration: The concentration of the monomer is usually in the range of 0.05 M to 3 M.[2]
Q4: How can I purify the poly(this compound) after polymerization?
A4: Post-polymerization purification is crucial to remove catalyst residues and low molecular weight oligomers. A common method is reprecipitation. This involves dissolving the crude polymer in a good solvent (e.g., chloroform or dichloromethane) and then adding this solution dropwise into a large volume of a non-solvent (e.g., methanol or acetone) to precipitate the polymer. The purified polymer can then be collected by filtration. It may be necessary to filter the initial polymer solution through a pad of Celite to remove insoluble catalyst residues.
Data Presentation
The following table summarizes the performance of different catalytic systems in the polymerization of 3-alkylthiophenes, which serve as close analogs for poly(this compound).
| Catalytic Method | Catalyst | Monomer Analog | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Regioregularity (% HT) |
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | P3DDT | 47 | 21 | 28.56 | 1.36 | >98 |
| Stille Coupling | Pd(PPh₃)₄ | P3HT | High | >10 | - | 1.5 - 2.5 | >95 |
| Suzuki Coupling | Pd₂(dba)₃/t-Bu₃P | P3HT | High | 11.4 | - | <1.5 | ~99 |
| McCullough Method | Ni(dppp)Cl₂ | P3HT | High | 10-50 | - | 1.3 - 1.8 | >98 |
Note: Data is compiled from various sources and may not represent optimized conditions for this compound. P3DDT: poly(3-dodecylthiophene), P3HT: poly(3-hexylthiophene).[1]
Experimental Protocols
Protocol 1: Oxidative Polymerization using FeCl₃
-
Monomer Preparation: Dissolve this compound in a dry, inert solvent (e.g., chloroform) in a reaction flask under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: In a separate flask, dissolve anhydrous FeCl₃ in the same solvent.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The molar ratio of FeCl₃ to this compound should be approximately 2:1.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The reaction mixture will typically turn dark.
-
Quenching and Purification: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate.
-
Workup: Filter the precipitate and wash it extensively with methanol, followed by other solvents to remove residual catalyst and oligomers. Dry the polymer under vacuum.
Protocol 2: Grignard Metathesis (GRIM) Polymerization
-
Grignard Reagent Formation: React 2-bromo-5-pentylthiophene with an equivalent of Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous solvent like THF to form the thiophene Grignard reagent.
-
Catalyst Addition: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature for several hours.
-
Quenching: Quench the reaction by adding a small amount of acid (e.g., dilute HCl).
-
Purification: Precipitate the polymer by pouring the reaction mixture into methanol.
-
Workup: Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: A logical workflow for troubleshooting low yield in polymerization reactions.
References
Preventing unwanted side reactions in 2-Pentylthiophene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pentylthiophene. The following sections address common issues and provide detailed experimental protocols to help prevent unwanted side reactions during functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic substitution on this compound?
The thiophene ring is an electron-rich aromatic system, and electrophilic substitution is a primary method for its functionalization. The pentyl group at the 2-position is an electron-donating group, which activates the thiophene ring towards electrophilic attack. The substitution pattern is predominantly directed to the 5-position due to electronic effects and less steric hindrance. The second most likely position for substitution is the 3-position.
Q2: How can I prevent reactions on the pentyl side chain?
While the thiophene ring is generally more reactive towards electrophiles, the pentyl side chain can undergo radical reactions under certain conditions (e.g., using N-bromosuccinimide with a radical initiator). To avoid side-chain reactions, it is crucial to select reagents and conditions that favor electrophilic aromatic substitution. For instance, when brominating the thiophene ring, using bromine in a polar solvent in the dark will favor electrophilic substitution over radical substitution on the pentyl chain.
Q3: When should I consider using a protecting group?
Protecting groups are essential when you have other functional groups on your this compound molecule that might react under the conditions of your desired functionalization.[1] For example, if you have a hydroxyl or an amino group on the pentyl chain, you would need to protect it before performing a Friedel-Crafts acylation, as these groups would react with the Lewis acid catalyst.[1] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[1]
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Low to no yield of the desired 2-acyl-5-pentylthiophene.
-
Potential Cause: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Handle the Lewis acid in a glove box or under an inert atmosphere.
-
-
Potential Cause: Insufficient amount of Lewis acid catalyst.
-
Solution: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst. Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent.
-
-
Potential Cause: The aromatic ring is deactivated.
-
Solution: This is unlikely with this compound as the pentyl group is activating. However, if other electron-withdrawing groups are present, the reaction may require harsher conditions (e.g., higher temperature or a stronger Lewis acid).
-
Issue: Formation of multiple products (polyacylation or undesired isomers).
-
Potential Cause: Polyacylation due to a highly activated ring.
-
Solution: While less common than in Friedel-Crafts alkylation, polyacylation can occur. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction.
-
-
Potential Cause: Formation of the 3-acyl isomer.
-
Solution: The 5-position is electronically favored. To maximize selectivity, perform the reaction at a lower temperature and choose a bulky Lewis acid-acylating agent complex to sterically hinder attack at the 3-position.
-
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Troubleshooting workflow for Friedel-Crafts acylation of this compound.
Bromination
Issue: Over-bromination leading to di- or tri-brominated products.
-
Potential Cause: Excess of the brominating agent.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Use one equivalent of the brominating agent for mono-bromination.
-
-
Potential Cause: Reaction temperature is too high.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or below) to increase selectivity.
-
Issue: Bromination on the pentyl side chain.
-
Potential Cause: Use of radical bromination conditions.
-
Solution: Avoid using radical initiators (like AIBN) and light. Perform the reaction in the dark and use a polar solvent to favor electrophilic aromatic substitution.
-
Lithiation and Subsequent Functionalization
Issue: Low yield of the desired lithiated intermediate.
-
Potential Cause: Presence of moisture or air.
-
Solution: Lithiation reactions are extremely sensitive to moisture and oxygen. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Potential Cause: Incorrect temperature.
-
Solution: Lithiation is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.
-
Issue: Deprotonation of the pentyl group.
-
Potential Cause: While the protons on the thiophene ring are more acidic, strong bases like n-BuLi can potentially deprotonate the alpha-position of the pentyl group.
-
Solution: Use a milder lithium base if possible, or carefully control the reaction time and temperature to favor deprotonation of the more acidic ring protons.
-
Troubleshooting Workflow for Lithiation
Caption: Troubleshooting workflow for the lithiation of this compound.
Vilsmeier-Haack Formylation
Issue: The reaction is not proceeding or is very slow.
-
Potential Cause: Impure reagents.
-
Solution: The Vilsmeier reagent is formed in situ from a formamide (e.g., DMF) and a chlorinating agent (e.g., POCl₃). Use freshly distilled or high-purity reagents.[2]
-
-
Potential Cause: Low reaction temperature.
-
Solution: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent formylation may require heating. Monitor the reaction by TLC and gradually increase the temperature if necessary.[2]
-
Issue: Low yield after workup.
-
Potential Cause: Incomplete hydrolysis of the iminium salt intermediate.
-
Solution: The workup step, which typically involves pouring the reaction mixture into ice-water, is crucial for hydrolyzing the iminium salt to the aldehyde. Ensure thorough mixing during this step.[2]
-
Quantitative Data
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | Acetic anhydride, Hβ zeolite catalyst, 60°C | 2-acetyl-5-pentylthiophene | ~98% | [3] |
| Bromination | n-BuLi, Br₂, -78°C | 2-bromo-4-hexylthiophene | >90% | [4] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-formyl-5-pentylthiophene | Good to excellent | [2][5] |
| Lithiation & Carboxylation | n-BuLi, CO₂ | 5-pentylthiophene-2-carboxylic acid | High | [6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound to form 2-acetyl-5-pentylthiophene.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Regioselective Bromination of this compound
This protocol details the synthesis of 2-bromo-5-pentylthiophene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Lithiation and Formylation of this compound
This protocol describes the synthesis of 5-pentylthiophene-2-carbaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Schlenk flask, syringes, dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 equivalent) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. jocpr.com [jocpr.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 2-Pentylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Pentylthiophene. Below you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of this compound?
A1: Two primary synthetic routes are commonly considered for the large-scale synthesis of this compound:
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Friedel-Crafts Acylation followed by Reduction: This involves the acylation of thiophene with a pentanoyl halide or anhydride, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield this compound.
-
Grignard Reaction: This route utilizes the reaction of a thiophene-based Grignard reagent (e.g., 2-thienylmagnesium bromide) with a pentyl halide. This method is effective for forming the carbon-carbon bond directly.
Q2: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the likely causes?
A2: Several factors can contribute to decreased yield during scale-up. Key areas to investigate include:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor temperature control. This can result in the formation of byproducts or decomposition of the desired product.
-
Inadequate Mixing: Ensuring homogeneity in a large reactor can be challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Purity of Starting Materials: The quality of bulk starting materials may differ from smaller, purified batches used in the lab, introducing impurities that can interfere with the reaction.
Q3: What are the typical impurities and byproducts I should expect in the synthesis of this compound?
A3: The nature of impurities depends on the synthetic route. In the Friedel-Crafts acylation route, common byproducts include poly-acylated thiophenes and polymeric materials. In the Grignard route, unreacted starting materials and homo-coupled products can be significant impurities. The formation of isomeric thiophenes can also occur, complicating purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Heat Transfer | - Monitor internal reaction temperature and compare with lab-scale data.- Implement a more efficient cooling/heating system for the reactor. | Large-scale reactions can have significant exotherms or require consistent heating, and poor temperature control can lead to side reactions or incomplete conversion. |
| Inadequate Mixing | - Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture.- Consider using baffles in the reactor to improve mixing efficiency. | Proper mixing ensures uniform temperature and concentration, minimizing the formation of byproducts from localized high concentrations or temperatures. |
| Moisture Contamination (Grignard Route) | - Thoroughly dry all glassware and solvents before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[2] |
Issue 2: Formation of Dark, Polymeric Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Overly Aggressive Catalyst (Friedel-Crafts) | - Switch to a milder Lewis acid catalyst.- Optimize the catalyst loading to the minimum effective amount. | Strong Lewis acids can promote the polymerization of thiophene, leading to the formation of intractable tars. |
| High Reaction Temperature | - Lower the reaction temperature and monitor the reaction progress closely.- Consider a slower, controlled addition of reagents to manage the exotherm. | Elevated temperatures can accelerate side reactions, including polymerization. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of High-Boiling Impurities | - Ensure the vacuum distillation setup is efficient and free of leaks.- Consider fractional distillation for better separation of closely boiling components. | High-boiling impurities can co-distill with the product, leading to low purity. |
| Formation of Isomeric Byproducts | - Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired 2-substituted isomer. | The formation of other isomers, such as 3-pentylthiophene, can be difficult to separate from the desired product due to similar physical properties.[1] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Acylation of Thiophene
-
To a stirred solution of thiophene in an appropriate solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0-10 °C).
-
Slowly add pentanoyl chloride to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by TLC or GC.
-
Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.
Step 2: Wolff-Kishner Reduction
-
Combine the crude 2-pentanoylthiophene from Step 1 with hydrazine hydrate and a high-boiling solvent (e.g., ethylene glycol).
-
Add a strong base (e.g., potassium hydroxide) and heat the mixture to reflux.
-
Continue heating until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer, dry, and purify the this compound by vacuum distillation.
Protocol 2: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution and add 1-bromopentane dropwise, controlling the temperature.
-
After the addition, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and purify by vacuum distillation.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-Pentylthiophene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-pentylthiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve palladium- or nickel-catalyzed cross-coupling reactions. These include the Kumada, Suzuki-Miyaura, Stille, and Negishi reactions. Another common approach is the Grignard reaction, where a thiophene-based Grignard reagent reacts with an appropriate electrophile.
Q2: I am experiencing low yields in my cross-coupling reaction to synthesize this compound. What are the likely causes?
A2: Low yields in cross-coupling reactions for this compound synthesis can stem from several factors:
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Catalyst Deactivation: The palladium or nickel catalyst can be deactivated by impurities in the starting materials or by exposure to oxygen.[1] It is crucial to use purified reagents and thoroughly degas the reaction mixture.[1]
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and reaction temperature is critical and often substrate-dependent.[1] For instance, in Suzuki-Miyaura coupling, the presence of water can be beneficial but may also lead to side reactions like deboronation.[2][3]
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Poor Reagent Quality: The stability and purity of the organometallic reagent (e.g., Grignard reagent, boronic acid) are paramount. Grignard reagents are particularly sensitive to moisture and air.[4]
Q3: What are common side reactions observed during the synthesis of this compound, and how can they be minimized?
A3: Common side reactions include:
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Homocoupling: Dimerization of the starting materials, such as the aryl halide, can occur, especially if the transmetalation step is slow.[5] Optimizing the base or activator can help mitigate this.[5]
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Protodeboronation/Protodesilylation: In Suzuki and Hiyama couplings, the boronic acid or organosilane can be replaced by a proton from the solvent or residual water.[5] Using anhydrous conditions and a non-hydroxide base can be beneficial.[5]
-
Wurtz-type Homocoupling: In Grignard reactions, a major side reaction can be the coupling of the Grignard reagent with the starting alkyl halide.[6]
Q4: How can I effectively purify this compound from the reaction mixture?
A4: The most common and effective purification techniques are fractional distillation and flash column chromatography.[7]
-
Fractional Distillation: This method is ideal for larger-scale purifications and for separating compounds with different boiling points.[7] Vacuum distillation is often recommended to prevent thermal degradation of the product.[7]
-
Flash Column Chromatography: This technique is excellent for smaller-scale purifications and for removing non-volatile or highly polar impurities.[7]
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or poisoned catalyst | - Ensure starting materials are pure.[1]- Thoroughly degas the reaction mixture.[1]- Use a fresh batch of catalyst. |
| Suboptimal catalyst loading | - Screen catalyst loading from 0.1 mol% to 5 mol%.[1] | |
| Incorrect ligand or base | - Screen a variety of ligands (e.g., bulky, electron-rich phosphines) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] | |
| Reaction Stalls | Catalyst deactivation by product | - Consider a different catalyst system that is less susceptible to product inhibition. |
| Presence of coordinating functional groups | - Protect functional groups like amines or use specialized ligands designed for such substrates. |
Issues with Grignard Reagent Formation and Use
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate | Magnesium surface is passivated by an oxide layer | - Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical means (e.g., grinding).[4] |
| Presence of moisture | - Flame-dry all glassware and use anhydrous solvents.[6] | |
| Low yield of the desired product after reaction with the Grignard reagent | Wurtz-type homocoupling of the Grignard reagent with the alkyl halide | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Grignard reagent decomposition | - Use the Grignard reagent immediately after preparation and avoid prolonged heating.[6] |
Data Presentation
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Thiophene Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 90 | 92 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O | 80 | 78 |
Note: Yields are representative for the coupling of aryl halides with thiophene boronic acids and may vary for this compound synthesis.
Effect of Solvent on Grignard Reagent Formation and Subsequent Kumada Coupling
| Solvent | Boiling Point (°C) | Grignard Formation Efficiency | Kumada Coupling Yield (%) | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | Good to Excellent | ~90 | Reliable, easy to remove | Highly flammable, prone to peroxide formation |
| Tetrahydrofuran (THF) | 66 | Good to Excellent | >90 | Higher boiling point, good solvating power | Forms explosive peroxides, water miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Good to Excellent | >90 | "Green" solvent, low peroxide formation | Higher cost |
Note: Data compiled from studies on the synthesis of 3-alkylthiophenes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Kumada Coupling
Materials:
-
2-Bromothiophene
-
Pentylmagnesium bromide (prepared in situ or purchased)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp))
-
Anhydrous diethyl ether or THF
Procedure:
-
Grignard Reagent Formation (if prepared in situ):
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and bubbling is observed.
-
Maintain a gentle reflux by controlling the addition rate of the alkyl bromide. After the addition is complete, continue to stir for 1-2 hours at room temperature.
-
-
Kumada Coupling:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene (1.0 eq) and NiCl₂(dppp) (1-3 mol%) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared pentylmagnesium bromide solution (1.1 eq) to the cooled solution of 2-bromothiophene and catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum fractional distillation to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the Boron Moiety and Water on Suzuki–Miyaura Catalyst‐Transfer Condensation Polymerization [ouci.dntb.gov.ua]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in 2-Pentylthiophene Synthesis
Welcome to the Technical Support Center for the synthesis of 2-pentylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the characterization and management of impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Q1: My reaction mixture shows multiple spots on the TLC plate besides the product. What are the likely impurities?
A1: In the synthesis of this compound, several impurities can arise depending on the synthetic route employed. The most common impurities include:
-
3-Pentylthiophene: An isomer of the desired product, often formed in small quantities.
-
2,5-Dipentylthiophene: A product of over-alkylation, where a second pentyl group is added to the thiophene ring.
-
Unreacted Starting Materials: Such as thiophene, 1-bromopentane, or pentanoyl chloride, depending on the synthetic method.
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the polymerization of thiophene.[1]
Q2: I suspect the presence of the 3-pentylthiophene isomer. How can I confirm its presence and distinguish it from my desired this compound?
A2: Distinguishing between 2- and 3-pentylthiophene requires careful analysis of spectroscopic data.
-
By ¹H NMR Spectroscopy: The pattern of the aromatic protons is the most telling feature.
-
This compound: Will show three distinct signals in the aromatic region (typically δ 6.8-7.2 ppm). The proton at the 5-position will be a doublet of doublets, the proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will be a triplet (or more accurately, a doublet of doublets with similar coupling constants).
-
3-Pentylthiophene: Will exhibit a more complex pattern in the aromatic region, often with two protons appearing as a multiplet and one proton at a slightly different chemical shift. A key indicator for 3-substituted thiophenes is the presence of two doublets and a triplet for the thiophene ring protons.
-
-
By GC-MS Analysis: While the mass spectra of isomers can be very similar, there might be subtle differences in the fragmentation patterns. The primary fragments for both isomers will likely correspond to the loss of alkyl fragments from the pentyl chain. However, the relative intensities of these fragments may differ. A pure standard of 3-pentylthiophene would be necessary for definitive identification by GC retention time.
Q3: My product is contaminated with a higher boiling point impurity, likely 2,5-dipentylthiophene. What is the best way to remove it?
A3: Fractional vacuum distillation is the most effective method for removing higher-boiling impurities like 2,5-dipentylthiophene on a larger scale.[2][3] The significant difference in boiling points between the mono- and di-substituted products allows for efficient separation. For smaller scales or for achieving very high purity, flash column chromatography using a non-polar eluent system (e.g., hexane or petroleum ether) can also be effective.[2]
Q4: After workup, my product has a persistent yellow or brown color. What causes this and how can it be removed?
A4: A persistent color in the final product often indicates the presence of oxidized impurities or residual catalyst.[2] Thiophene compounds can be susceptible to oxidation. To decolorize the product, you can try the following:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated charcoal, followed by filtration.[2]
-
Short Plug of Silica Gel: Passing a solution of the product through a short plug of silica gel can remove highly polar, colored impurities.[2]
Experimental Protocols
Below are detailed methodologies for common synthetic routes to this compound and the analytical techniques used for impurity characterization.
Synthesis of this compound via Lithiation and Alkylation
This method involves the deprotonation of thiophene at the 2-position followed by reaction with an alkyl halide.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution to the stirred THF.
-
Add thiophene dropwise to the n-BuLi solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of 2-lithiothiophene.
-
Slowly add 1-bromopentane to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step synthesis first introduces an acyl group, which is then reduced to the alkyl chain. This method avoids the polyalkylation issues sometimes seen with direct alkylation.[4]
Step 1: Friedel-Crafts Acylation of Thiophene
Materials:
-
Thiophene
-
Pentanoyl chloride (Valeryl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and AlCl₃.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride to the stirred suspension.
-
Add a solution of thiophene in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-pentanoylthiophene can be purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of 2-Pentanoylthiophene
Materials:
-
2-Pentanoylthiophene
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-pentanoylthiophene, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches ~200 °C, reattach the condenser and reflux for an additional 3-4 hours.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent.
-
Purify the crude this compound by fractional vacuum distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the components of the reaction mixture.
-
Injection: A split injection is typically used.
-
Oven Program: A temperature gradient program is recommended to ensure good separation of both volatile starting materials and less volatile products and byproducts. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range can be set from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for ¹H and ¹³C NMR analysis of these compounds.
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (δ 6.8-7.5 ppm) for identifying isomers.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for unambiguously assigning the structure of unknown impurities.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm, Aromatic Protons) | Key MS Fragments (m/z) |
| This compound | C₉H₁₄S | 154.27 | 215-216 | ~7.17 (dd), 6.98 (dd), 6.92 (t) | 154, 111, 97 |
| 3-Pentylthiophene | C₉H₁₄S | 154.27 | ~210-212 | ~7.20 (m), 6.95 (m) | 154, 111, 97 |
| 2,5-Dipentylthiophene | C₁₄H₂₄S | 224.41 | >250 | ~6.55 (s, 2H) | 224, 167, 111 |
| Thiophene | C₄H₄S | 84.14 | 84 | ~7.36 (dd), 7.10 (dd) | 84, 58, 45 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | N/A | 152, 150, 71, 43 |
| Pentanoyl chloride | C₅H₉ClO | 120.58 | 127-128 | N/A | 122, 120, 91, 57 |
Note: Spectroscopic data for impurities are estimates based on typical values for similar compounds and may vary slightly.
Visualizations
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying unknown impurities in a this compound synthesis reaction mixture.
Caption: A logical workflow for the identification and characterization of impurities.
Troubleshooting Decision Tree for Low Yield
This diagram provides a step-by-step guide to troubleshoot low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Study of 2-Pentylthiophene and 3-Pentylthiophene for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, synthesis, reactivity, and spectral data of 2-Pentylthiophene and 3-Pentylthiophene, providing valuable insights for their application in research and development.
This guide presents a detailed comparative analysis of two constitutional isomers, this compound and 3-pentylthiophene. These compounds, both featuring a five-membered thiophene ring with a pentyl substituent, exhibit distinct properties and reactivity patterns due to the different substitution positions on the heterocyclic ring. Understanding these differences is crucial for their strategic utilization in the synthesis of novel materials and pharmacologically active molecules. The thiophene moiety is a recognized privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The position of the pentyl group on the thiophene ring subtly influences the physical and chemical characteristics of the two isomers. A summary of their key properties is presented below.
| Property | This compound | 3-Pentylthiophene |
| Molecular Formula | C₉H₁₄S | C₉H₁₄S |
| Molecular Weight | 154.27 g/mol [3] | 154.27 g/mol [4] |
| CAS Number | 4861-58-9[3] | 102871-31-8[4] |
| Appearance | Clear, colorless liquid | Colorless or light yellow liquid |
| Boiling Point | 96 °C @ 30 mmHg[3] | Not explicitly available |
| Density | 0.942-0.949 g/cm³[3] | Not explicitly available |
| Refractive Index | 1.493-1.501[3] | Not explicitly available |
| Solubility | Insoluble in water; Soluble in hexane and pentane[3] | Soluble in common organic solvents like ethanol, ether, and chlorinated hydrocarbons |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the identification and characterization of organic molecules. Below is a comparison of the available spectral data for this compound and representative data for 3-alkylthiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of 2- and 3-pentylthiophene are expected to show characteristic signals for the protons on the thiophene ring and the pentyl chain. The chemical shifts and coupling patterns of the thiophene protons are particularly informative for distinguishing between the two isomers.
-
This compound: The spectrum will show three distinct signals for the thiophene protons.
-
3-Pentylthiophene: The spectrum will also display three signals for the thiophene protons, but their chemical shifts and coupling constants will differ from those of the 2-substituted isomer due to the different electronic environment.
¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the molecules.
| This compound ¹³C NMR Data (100.40 MHz, CDCl₃) [3] |
| Chemical Shift (ppm) |
| 145.88 |
| 126.63 |
| 123.89 |
| 122.70 |
| 31.50 |
| 31.33 |
| 29.91 |
| 22.43 |
| 14.00 |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
This compound: The mass spectrum shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight. Prominent fragments are observed at m/z 97 and 98.[3][5]
-
3-Pentylthiophene: The mass spectrum is also expected to show a molecular ion peak at m/z 154. The fragmentation pattern may differ from that of this compound, providing a basis for differentiation.
Synthesis Protocols: A Comparative Overview
The synthesis of 2- and 3-pentylthiophene can be achieved through various cross-coupling reactions. Below are representative protocols for their synthesis, highlighting the different strategies employed based on the desired substitution pattern.
Synthesis of this compound via Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[6] For the synthesis of this compound, a common approach involves the coupling of a 2-thienylboronic acid derivative with a pentyl halide or the coupling of 2-bromothiophene with a pentylboronic acid derivative.
Experimental Protocol: Suzuki Coupling for this compound
-
Reaction Setup: To an oven-dried round-bottom flask, add 2-thienylboronic acid (1.0 eq), pentyl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (around 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Synthetic pathway for this compound via Suzuki Coupling.
Synthesis of 3-Pentylthiophene via Kumada Coupling
The Kumada coupling is an effective method for forming C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] This method is particularly useful for the synthesis of 3-alkylthiophenes.[9]
Experimental Protocol: Kumada Coupling for 3-Pentylthiophene
-
Grignard Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, prepare pentylmagnesium bromide by reacting magnesium turnings with pentyl bromide in anhydrous diethyl ether or THF.
-
Reaction Setup: In a separate flask, dissolve 3-bromothiophene (1.0 eq) in the same anhydrous solvent.
-
Coupling Reaction: Slowly add the prepared Grignard reagent (1.1 eq) to the solution of 3-bromothiophene at room temperature. Then, add a nickel catalyst, such as Ni(dppp)Cl₂ (0.01 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by distillation or column chromatography to yield pure 3-pentylthiophene.
Caption: Synthetic pathway for 3-Pentylthiophene via Kumada Coupling.
Reactivity: Electrophilic Substitution
Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. The position of the existing substituent significantly influences the regioselectivity of further substitutions.
-
This compound: The pentyl group at the 2-position is an ortho-, para-directing group (in this case, directing to the 5- and 3-positions). Electrophilic attack is favored at the 5-position due to greater stabilization of the intermediate carbocation.
-
3-Pentylthiophene: The pentyl group at the 3-position directs incoming electrophiles to the 2- and 5-positions. The 2-position is generally more reactive in thiophene for electrophilic substitution.
The general mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity.[10][11]
Caption: Electrophilic substitution on 2- and 3-Pentylthiophene.
Applications in Research and Development
Both 2- and 3-alkylthiophenes are valuable building blocks in several areas of research and development:
-
Organic Electronics: Poly(3-alkylthiophenes) (P3ATs) are widely studied as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The position and nature of the alkyl side chain influence the polymer's solubility, morphology, and electronic properties.
-
Drug Development: The thiophene ring is a bioisostere of the benzene ring and is incorporated into numerous drug molecules to modulate their pharmacokinetic and pharmacodynamic properties. Substituted thiophenes like 2- and 3-pentylthiophene can serve as key intermediates in the synthesis of complex molecules with potential therapeutic activities.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and 3-pentylthiophene. The choice between these two isomers in a research or development context will depend on the desired physicochemical properties, reactivity, and the specific synthetic strategy to be employed. While they share the same molecular formula, the positional isomerism leads to distinct characteristics that can be strategically exploited in the design of new materials and pharmaceuticals. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers working with these versatile thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 3. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pentylthiophene | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. brainly.in [brainly.in]
The Impact of Alkyl Side-Chain Length on Polythiophene-Based Solar Cell Performance: A Comparative Guide
An in-depth analysis of how variations in the alkyl side-chains of poly(alkylthiophene)s influence the efficiency and key performance metrics of organic solar cells.
The class of conjugated polymers known as poly(alkylthiophene)s (P3ATs) remains a cornerstone in the field of organic photovoltaics due to their advantageous solution processability, scalability, and cost-effectiveness.[1] Among these, poly(3-hexylthiophene) (P3HT) has been extensively studied and serves as a benchmark material.[2] However, subtle modifications to the polymer's molecular structure, particularly the length of the alkyl side-chain, can significantly impact the performance of solar cell devices. This guide provides a comparative analysis of different poly(alkylthiophene)s, focusing on how the alkyl substituent affects key photovoltaic parameters.
Performance Metrics: A Comparative Overview
The efficiency of a solar cell is primarily determined by four key parameters: Power Conversion Efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of various poly(alkylthiophene)s with different alkyl side-chains when incorporated into organic solar cells. The data is compiled from studies utilizing both traditional fullerene acceptors and more recent non-fullerene acceptors (NFAs).
| Polymer | Acceptor Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Poly(3-butylthiophene) (P3BT) | Fullerene | 2.4 | - | - | - | [3][4] |
| Poly(3-pentylthiophene) (P3PT) | Non-fullerene (ZY-4Cl) | ~10 | - | - | ~71 | [5][6] |
| Poly(3-hexylthiophene) (P3HT) | Fullerene | 3.6 | - | - | - | [3][4] |
| Poly(3-hexylthiophene) (P3HT) | Non-fullerene (O-IDTBR) | >7 | - | - | - | [7] |
| Poly(3-octylthiophene) (P3OT) | Fullerene | 1.5 | - | - | - | [3][4] |
It is evident that the choice of both the alkyl side-chain on the polythiophene donor and the acceptor molecule plays a crucial role in the final device performance. For instance, with fullerene acceptors, P3HT shows a higher PCE compared to both shorter (P3BT) and longer (P3OT) side-chain analogues.[3][4] The advent of non-fullerene acceptors has led to significant performance boosts, with a P3PT-based device achieving a PCE of nearly 10%.[5][6] This highlights the intricate interplay between the polymer's structure, the blend morphology with the acceptor, and the resulting electronic properties.[8]
The "Odd-Even" Effect
Recent research has unveiled an "odd-even" effect related to the number of carbon atoms in the alkyl side-chain.[5][6] Poly(3-alkylthiophene)s with an odd number of carbons in their side-chains, such as poly(3-pentylthiophene) (P3PT), have been observed to exhibit stronger π–π stacking.[6] This enhanced intermolecular interaction can lead to improved charge transport and, consequently, higher solar cell efficiencies.[5][6]
Influence of Molecular Weight
Beyond the side-chain length, the molecular weight of the poly(alkylthiophene) is another critical parameter influencing device performance.[3][7] Studies on P3HT have shown a clear dependence of solar cell efficiency on the polymer's molecular weight, although the optimal molecular weight can vary depending on the chosen acceptor.[7] For instance, with the non-fullerene acceptor O-IDTBR, a P3HT molecular weight of 34 kDa was found to be optimal.[7]
Experimental Methodologies
The fabrication and characterization of poly(alkylthiophene)-based solar cells involve a series of well-defined steps. The following provides a general overview of the experimental protocols typically employed.
Device Fabrication
A common architecture for these solar cells is the bulk heterojunction (BHJ) structure, where the poly(alkylthiophene) donor is blended with an electron acceptor.
Figure 1. A generalized workflow for the fabrication of a poly(alkylthiophene)-based organic solar cell.
The active layer is typically deposited via spin coating from a solution containing the poly(alkylthiophene) and the acceptor, dissolved in a suitable organic solvent like chloroform.[9] Subsequent thermal annealing is often performed to optimize the nanoscale morphology of the active layer, which is crucial for efficient charge separation and transport.[8]
Characterization
The performance of the fabricated solar cells is evaluated under simulated sunlight.
References
- 1. Cost-effective poly(3-alkylthiophene)-based organic photovoltaics: advancing solar energy conversion and photodetection technologies - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Poly(3-hexylthiophene) (P3HT): fruit fly or outlier in organic solar cell research? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of solar cells from polymer composite (3-Hexylthiophene-co-Thiophene) with Ag nanoparticles and study of electrical properties and efficiency | Edelweiss Applied Science and Technology [learning-gate.com]
The Impact of Alkyl Chain Length on Thiophene-Based Organic Field-Effect Transistors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate semiconductor materials is paramount in the advancement of organic electronics. This guide provides an objective comparison of the performance of poly(3-pentylthiophene) (P3PT) and other poly(3-alkylthiophene) (P3AT) derivatives in Organic Field-Effect Transistors (OFETs), supported by experimental data.
The performance of OFETs is critically influenced by the molecular ordering and charge transport characteristics of the organic semiconductor layer. In the case of poly(3-alkylthiophene)s, the length of the alkyl side chain plays a significant role in determining the polymer's solubility, thin-film morphology, and ultimately, its charge carrier mobility. This guide will delve into the nuanced relationship between alkyl side chain length and OFET performance, with a specific focus on comparing poly(3-pentylthiophene) to its counterparts with varying alkyl chain lengths.
Performance Comparison of Poly(3-alkylthiophene) Derivatives in OFETs
The following table summarizes the key performance metrics of OFETs fabricated with different poly(3-alkylthiophene) derivatives. The data highlights the non-monotonic relationship between alkyl chain length and charge carrier mobility.
| Polymer | Alkyl Chain Length | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| Poly(3-butylthiophene) (P3BT) | C4 | ~1.2 x 10⁻³ - 0.03 | > 10³ | - |
| Poly(3-pentylthiophene) (P3PT) | C5 | up to 0.10 | > 10⁴ | ~0 |
| Poly(3-hexylthiophene) (P3HT) | C6 | ~1 x 10⁻² - 0.12 | > 10³ | 9.9 |
| Poly(3-octylthiophene) (P3OT) | C8 | ~5 x 10⁻⁴ | > 10³ | - |
| Poly(3-dodecylthiophene) (P3DDT) | C12 | ~2.4 x 10⁻⁵ | > 10³ | - |
Note: The performance of OFETs can vary depending on fabrication conditions, device architecture, and measurement parameters. The data presented here is a summary from multiple sources for comparative purposes.
From the data, it is evident that poly(3-pentylthiophene) exhibits a remarkably high hole mobility, reaching up to 0.10 cm²/Vs.[1][2] This value is comparable to, and in some cases exceeds, that of the widely studied poly(3-hexylthiophene) (P3HT).[3][4] Interestingly, both shorter (butyl) and longer (octyl, dodecyl) alkyl side chains result in a decrease in charge carrier mobility. This suggests that the pentyl side chain may provide an optimal balance between solubility for solution processing and favorable intermolecular packing in the solid state, which is crucial for efficient charge transport.
Visualizing the Structures and Processes
To better understand the materials and methods discussed, the following diagrams illustrate the chemical structures of the compared polymers and a typical workflow for OFET fabrication.
Caption: Chemical structures of P3BT, P3PT, and P3HT.
Caption: A generalized workflow for the fabrication and characterization of OFETs.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of poly(3-alkylthiophene)s and the fabrication of OFET devices, based on established literature.
Synthesis of Regioregular Poly(3-alkylthiophene)s
A common and effective method for synthesizing regioregular P3ATs is the Grignard Metathesis (GRIM) polymerization.[5][6]
Materials:
-
2,5-Dibromo-3-alkylthiophene (monomer)
-
tert-Butylmagnesium chloride or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol, acetone, hexane, chloroform (for purification)
Procedure:
-
Monomer Preparation: The 2,5-dibromo-3-alkylthiophene monomer is either commercially sourced or synthesized.
-
Grignard Exchange: The monomer is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). A Grignard reagent (e.g., tert-butylmagnesium chloride) is added dropwise at room temperature to form the magnesium-thiophene monomer.
-
Polymerization: The Ni(dppp)Cl₂ catalyst is added to the reaction mixture. The polymerization is typically carried out at room temperature or with gentle heating for a controlled period.
-
Quenching and Purification: The reaction is quenched by the addition of methanol. The resulting polymer is then purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is extracted with chloroform and precipitated in methanol.
-
Characterization: The molecular weight and regioregularity of the synthesized polymer are determined using techniques such as gel permeation chromatography (GPC) and ¹H NMR spectroscopy.
OFET Fabrication and Characterization
A typical bottom-gate, top-contact OFET architecture is fabricated as follows:[3][7][8]
Materials:
-
Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (substrate/gate electrode/dielectric)
-
Poly(3-alkylthiophene) solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
(Optional) Self-assembled monolayer (SAM) treatment agent (e.g., octadecyltrichlorosilane - OTS)
Fabrication Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is thoroughly cleaned by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treated with an oxygen plasma or piranha solution to create a hydrophilic surface.
-
(Optional) Surface Treatment: To improve the interface between the dielectric and the semiconductor, the SiO₂ surface can be treated with a SAM like OTS. This is typically done by immersing the substrate in a dilute OTS solution in a nonpolar solvent.
-
Semiconductor Deposition: The P3AT solution is deposited onto the substrate using a technique like spin coating to form a thin film. The film thickness is controlled by the solution concentration and spin speed.
-
Annealing: The semiconductor film is annealed at a specific temperature (e.g., 100-150 °C) in an inert atmosphere to improve its crystallinity and molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Characterization: The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere. The transfer characteristics (drain current vs. gate voltage at a constant drain voltage) and output characteristics (drain current vs. drain voltage at various gate voltages) are recorded. From these measurements, the key performance parameters such as charge carrier mobility (in the saturation regime), on/off current ratio, and threshold voltage are extracted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Regioregular Poly(3-pentylthiophene): Synthesis, Self-Assembly of Nanowires, High-Mobility Field-Effect Transistors, and Efficient Photovoltaic Cells - American Chemical Society - Figshare [acs.figshare.com]
- 3. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : P2513 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Performance evaluation of highly regioregular “P3HT” | TCI AMERICA [tcichemicals.com]
- 5. BJOC - Controlled synthesis of poly(3-hexylthiophene) in continuous flow [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Pentylthiophene
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of heterocyclic compounds, thiophene and its derivatives are crucial building blocks for numerous pharmaceuticals and functional materials. Distinguishing between isomers of substituted thiophenes is a common analytical challenge. This guide provides a detailed spectroscopic comparison of 2-pentylthiophene and its isomer, 3-pentylthiophene, offering supporting data and experimental protocols to aid in their differentiation.
This comparison guide delves into the nuanced differences in the spectroscopic signatures of this compound and 3-pentylthiophene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is critical for unambiguous identification in synthesis, quality control, and metabolic studies.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 3-pentylthiophene. While experimental data for this compound is readily available, the data for 3-pentylthiophene is based on predictions and data from closely related 3-alkylthiophenes due to the limited availability of direct experimental spectra.
| Spectroscopic Technique | This compound | 3-Pentylthiophene (Predicted/Inferred) |
| ¹H NMR (ppm) | Thiophene Protons: ~6.7-7.1; Pentyl Chain: ~0.9-2.8 | Thiophene Protons: ~6.9-7.2; Pentyl Chain: ~0.9-2.6 |
| ¹³C NMR (ppm) | Thiophene Carbons: ~123-146; Pentyl Chain: ~14-32 | Thiophene Carbons: ~120-142; Pentyl Chain: ~14-35 |
| Key IR Absorptions (cm⁻¹) | C-H (aromatic): ~3100-3000; C-H (aliphatic): ~2960-2850; C=C (thiophene): ~1500-1400; C-S (thiophene): ~800-600 | C-H (aromatic): ~3100-3000; C-H (aliphatic): ~2960-2850; C=C (thiophene): ~1500-1400; C-S (thiophene): ~800-600 |
| Mass Spectrometry (m/z) | Molecular Ion: 154; Key Fragments: 97, 111 | Molecular Ion: 154; Key Fragments: 97, 125 |
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The substitution pattern on the thiophene ring directly influences the chemical shifts and coupling patterns of the ring protons and carbons.
¹H NMR Spectroscopy:
In This compound , the protons on the thiophene ring appear as a set of multiplets in the aromatic region. The proton at the C5 position, adjacent to the sulfur and the pentyl group, is typically the most downfield. The protons of the pentyl group exhibit characteristic aliphatic signals, with the methylene group attached to the thiophene ring appearing as a triplet around 2.8 ppm.
For 3-pentylthiophene , the symmetry of the molecule is different, leading to a distinct pattern in the aromatic region. One would expect to see three distinct signals for the thiophene protons. The methylene group of the pentyl chain attached to the C3 position would likely resonate at a slightly different chemical shift compared to the 2-substituted isomer.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide a clear distinction. In This compound , four signals are expected for the thiophene carbons. The carbon atom bonded to the pentyl group (C2) is significantly shielded compared to the unsubstituted thiophene.
In 3-pentylthiophene , due to its symmetry, one would expect to see three distinct signals for the thiophene carbons. The chemical shifts of these carbons will differ from those of the 2-isomer, providing a definitive method for identification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within the molecules. While the IR spectra of 2- and 3-pentylthiophene are expected to be broadly similar due to the presence of the same functional groups (thiophene ring and pentyl chain), subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation.
Key vibrational modes for both isomers include:
-
C-H stretching (aromatic): Around 3100-3000 cm⁻¹
-
C-H stretching (aliphatic): Multiple bands in the 2960-2850 cm⁻¹ region.
-
C=C stretching (thiophene ring): Absorptions in the 1500-1400 cm⁻¹ region.
-
C-S stretching (thiophene ring): Bands in the 800-600 cm⁻¹ region.
The precise positions and intensities of the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region are particularly sensitive to the substitution pattern on the thiophene ring and can be a key diagnostic tool.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of both isomers will show a molecular ion peak (M⁺) at m/z 154, corresponding to their identical molecular weight. However, the fragmentation patterns will differ due to the different positions of the pentyl group, leading to the formation of distinct daughter ions.
For This compound , a prominent fragment is observed at m/z 97, which corresponds to the thiophene ring with a methylene group, formed by benzylic cleavage. Another significant fragment can be seen at m/z 111, resulting from the loss of a propyl radical.[1]
For 3-pentylthiophene , while the molecular ion will also be at m/z 154, the fragmentation pattern is expected to be different. A fragment at m/z 97 is also likely, but the relative abundance may differ. A characteristic fragment resulting from cleavage of the bond beta to the thiophene ring could lead to an ion at m/z 125 (loss of an ethyl radical), which would be a key differentiator from the 2-isomer.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-20 mg of the pentylthiophene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence.
-
The spectral width should cover the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the range of 0-160 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As pentylthiophene isomers are liquids at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification before ionization.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is then interpreted to identify the molecular ion and characteristic fragment ions.
Visualizing the Comparison
To further clarify the structural differences and the resulting spectroscopic expectations, the following diagrams are provided.
Caption: Chemical structures of this compound and 3-pentylthiophene.
Caption: A generalized workflow for the spectroscopic identification of pentylthiophene isomers.
References
A Comparative Benchmark: 2-Pentylthiophene-Based Polymers Versus Industry-Standard Conjugated Polymers in Organic Electronics
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical decision that dictates the performance and efficacy of organic electronic devices. This guide provides an objective comparison of 2-pentylthiophene-based polymers against established industry standards, supported by experimental data to inform material selection for applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).
This analysis focuses on poly(3-pentylthiophene) (P3PT) as a representative of this compound-based polymers, benchmarking its performance against the widely adopted industry standards: poly(3-hexylthiophene) (P3HT), poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), and poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7). The comparison encompasses key performance metrics in organic solar cells, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), as well as hole mobility (μh) in organic field-effect transistors.
Performance Benchmarking in Organic Photovoltaics
The efficiency of a polymer in an organic solar cell is a primary indicator of its potential. The following table summarizes the photovoltaic performance of P3PT in comparison to P3HT, PCDTBT, and PTB7 when blended with a fullerene acceptor (PC₇₁BM).
| Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Poly(3-pentylthiophene) (P3PT) | 3.70[1] | Data not available | Data not available | Data not available |
| Poly(3-hexylthiophene) (P3HT) | ~3.0 - 7.40[2][3] | ~0.87[3] | ~11.35[3] | ~75.0[3] |
| PCDTBT | ~2.47[4] | ~0.66[4] | ~10.37[4] | ~35.82[4] |
| PTB7 | ~3.63 - 8.21[5] | ~0.70 - 0.71[5] | ~11.26 - 17.01[5] | ~46 - 68[5] |
Charge Carrier Mobility in Organic Field-Effect Transistors
The hole mobility is a crucial parameter for assessing the performance of a polymer in organic field-effect transistors, as it reflects the efficiency of charge transport within the material.
| Polymer | Hole Mobility (μh) (cm²/Vs) |
| Poly(3-pentylthiophene) (P3PT) | up to 0.10[1] |
| Poly(3-hexylthiophene) (P3HT) | ~1 x 10⁻⁴ - 20.2[6][7][8] |
| PCDTBT | Data not available |
| PTB7 | ~2.8 x 10⁻⁴[9] |
Experimental Protocols
To ensure a fair and reproducible comparison, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for the fabrication and characterization of organic solar cells, which are representative of the procedures used to obtain the benchmark data.
Fabrication of P3HT:PCBM-based Organic Solar Cells
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 60 seconds. The substrates are then annealed at 140°C for 10 minutes in air.
-
Active Layer Deposition: A blend solution of P3HT and[10][10]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in a 1:0.8 weight ratio is prepared in chlorobenzene at a concentration of 25 mg/ml. The solution is stirred overnight at 60°C in a nitrogen-filled glovebox. The active layer is then spin-coated on top of the PEDOT:PSS layer at 800 rpm for 60 seconds. The films are subsequently annealed at 150°C for 10 minutes.
-
Cathode Deposition: A layer of calcium (Ca) followed by a layer of aluminum (Al) are thermally evaporated onto the active layer under a high vacuum (<10⁻⁶ Torr). The thickness of the Ca and Al layers are typically 20 nm and 100 nm, respectively.
-
Device Characterization: The current density-voltage (J-V) characteristics of the devices are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm².
Fabrication of PCDTBT:PC₇₁BM-based Organic Solar Cells
-
Substrate and HTL Preparation: The substrate cleaning and PEDOT:PSS deposition are carried out using the same procedure as for the P3HT:PCBM devices.
-
Active Layer Deposition: A blend solution of PCDTBT and[10][10]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a 1:4 weight ratio is prepared in dichlorobenzene at a total concentration of 10 mg/ml. The solution is stirred overnight at 70°C in a nitrogen-filled glovebox. The active layer is spin-coated onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Cathode Deposition and Characterization: The cathode deposition and device characterization follow the same procedures as described for the P3HT:PCBM devices.
Fabrication of PTB7:PC₇₁BM-based Organic Solar Cells
-
Substrate and HTL Preparation: The substrate cleaning and PEDOT:PSS deposition are performed as described above.
-
Active Layer Deposition: A blend solution of PTB7 and PC₇₁BM in a 1:1.5 weight ratio is prepared in a mixed solvent of chlorobenzene and 1,8-diiodooctane (97:3 v/v) at a total concentration of 25 mg/ml. The solution is stirred for several hours at room temperature in a nitrogen-filled glovebox. The active layer is spin-coated onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Cathode Deposition and Characterization: The cathode deposition and device characterization are carried out using the same protocols as for the other devices.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication of an organic solar cell, from substrate preparation to device testing.
Caption: Workflow for Organic Solar Cell Fabrication.
Conclusion
This comparative guide provides a quantitative benchmark of a this compound-based polymer against industry-standard materials for organic electronic applications. While P3PT demonstrates promising performance, particularly in terms of hole mobility, its power conversion efficiency in organic solar cells, based on the available data, is currently lower than the highest reported efficiencies for P3HT and PTB7. It is important to note that the performance of conjugated polymers is highly sensitive to factors such as regioregularity, molecular weight, and processing conditions. Further optimization of these parameters for poly(3-pentylthiophene) could lead to enhanced device performance. This guide serves as a valuable resource for researchers and professionals in making informed decisions for the selection of polymeric materials in the development of next-generation organic electronic devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High-Regioregular P3HT-Based Transistor Realizing Hole Mobility of Over 20 cm2/Vs | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Techniques for 2-Pentylthiophene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Pentylthiophene, a key aroma compound and potential process impurity, is critical in various fields, including the food and beverage industry, environmental analysis, and pharmaceutical development. The selection of an appropriate analytical technique is paramount for ensuring data quality and reliability. This guide provides an objective comparison of the two most common analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data from validated methods to aid researchers in selecting the most suitable technique for their specific application.
Workflow for Cross-Validation of Analytical Techniques
The cross-validation of analytical techniques is a systematic process to ensure that different methods provide comparable and reliable results. This workflow outlines the key stages involved in comparing and validating analytical methods for the analysis of this compound.
Caption: A logical workflow for the cross-validation of analytical techniques.
Quantitative Performance Data
The following table summarizes the key performance parameters for the analysis of this compound using GC-MS/MS and a representative HPLC method. These parameters are crucial for evaluating the suitability of each technique for a specific analytical need.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.005 - 0.2 µg/kg[1] | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically in the low to mid µg/mL range |
| Accuracy (Recovery %) | 80.2 - 110.6%[1] | 93.2 - 105.2%[2] |
| Precision (RSD %) | < 15% | < 2%[2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on validated methods and can be adapted for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method
This method is suitable for the trace-level quantification of this compound in complex matrices such as food samples.
Sample Preparation (Food Matrix)
-
Homogenize the sample.
-
Perform solvent extraction using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
The extract may be purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
The final extract is concentrated and brought to a known volume before injection into the GC-MS system.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000 series triple quadrupole MS or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in less complex matrices or when higher concentration levels are expected.
Sample Preparation
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 235 nm, where thiophene derivatives typically exhibit strong absorbance.
-
Injection Volume: 10 µL.
Comparison and Recommendations
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis of this compound in complex matrices. The use of mass spectrometry provides definitive identification of the analyte, which is crucial in regulatory and research settings.
HPLC is a robust and versatile technique that is well-suited for the analysis of this compound at higher concentrations. It is generally a simpler and less expensive technique to operate and maintain compared to GC-MS. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the level of sensitivity and selectivity required. For cross-validation purposes, analyzing samples by both techniques can provide a high degree of confidence in the analytical results.
References
Comparative Thermal Stability of 2-Pentylthiophene Polymers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal thermal stability is a critical consideration for ensuring the performance, processability, and longevity of organic electronic devices and drug delivery systems. This guide provides a comparative analysis of the thermal stability of poly(2-pentylthiophene) and its alternatives, supported by experimental data from the scientific literature.
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition temperatures of a material, while DSC is used to determine phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Comparative Thermal Properties of Poly(alkylthiophene)s
While specific experimental data for poly(this compound) is not extensively available in the literature, its thermal properties can be reliably inferred from the well-documented trends observed in the broader family of poly(3-alkylthiophene)s (P3ATs). The length and position of the alkyl side chain significantly influence the thermal stability of these polymers.
Key Observations from Literature:
-
Alkyl Chain Length: Longer linear alkyl side chains in poly(3-alkylthiophene)s generally lead to lower glass transition temperatures (Tg) and melting temperatures (Tm).
-
Side Chain Branching: The position of a branch in the alkyl side chain has a notable impact. Moving the branch point closer to the polymer backbone increases both the Tg and Tm.[1]
Based on these established structure-property relationships, the thermal stability of poly(this compound) is expected to be comparable to or slightly different from its 3-substituted isomer, poly(3-pentylthiophene), and other short-chain poly(alkylthiophene)s. The following table summarizes the thermal properties of poly(3-hexylthiophene) (P3HT), a widely studied analogue, and provides an estimated range for poly(this compound).
| Polymer | Decomposition Temperature (Td, 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(this compound) (estimated) | ~350 - 450 | ~10 - 30 | ~200 - 230 |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441[2] | 12[3] | ~230 - 240[2] |
| Poly(3-butylthiophene) (P3BT) | Not Widely Reported | 45[3] | Not Widely Reported |
| Unsubstituted Polythiophene | 315 (T10)[4] | ~120[3] | 204[4] |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, regioregularity, and processing conditions.[2] The data for unsubstituted polythiophene refers to the temperature at 10% weight loss (T10).[4]
Experimental Protocols
Detailed methodologies for the key experiments used to determine the thermal stability of these polymers are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.[5]
Experimental Workflow:
References
The Critical Link: How 2-Pentylthiophene's Structure Dictates Device Performance
The molecular architecture of organic semiconductors is a key determinant of their performance in electronic devices. For researchers and materials scientists, understanding the intricate relationship between a molecule's structure and its resulting electronic properties is paramount for designing next-generation organic field-effect transistors (OFETs) and organic solar cells (OSCs). This guide provides a comparative analysis of poly(3-pentylthiophene) (P3PT), a polymer derived from a close isomer of 2-pentylthiophene, and its well-studied counterpart, poly(3-hexylthiophene) (P3HT). By examining key performance metrics and the underlying structural characteristics, we can elucidate the critical role of the alkyl side chain in influencing device efficiency and charge transport.
Performance Metrics: A Comparative Overview
The performance of P3PT and P3HT in OFETs and OSCs is summarized below. The data highlights the impact of structural modifications, primarily the length of the alkyl side chain, on crucial device parameters.
| Polymer | Device Type | Key Performance Metric | Value |
| Poly(3-pentylthiophene) (P3PT) | OFET | Hole Mobility | Up to 0.10 cm²/Vs[1][2] |
| OSC (with PC71BM) | Power Conversion Efficiency (PCE) | 3.70%[1][2] | |
| OSC (with PC71BM) | External Quantum Efficiency (EQE) | 69%[1][2] | |
| Poly(3-hexylthiophene) (P3HT) | OFET (High Regioregularity, High MW) | Hole Mobility | 0.1 cm²/Vs[3] |
| OFET (High Regioregularity, High MW) | On/Off Ratio | 9 x 10⁴[3] | |
| OSC (with NFA) | Power Conversion Efficiency (PCE) | Record of 10.82% (RR of 95%)[4] |
Key Observations:
-
OFET Performance: Both P3PT and highly regioregular P3HT exhibit comparable high hole mobilities, reaching up to 0.1 cm²/Vs.[1][2][3] This indicates that the shorter pentyl side chain in P3PT does not compromise charge transport within the transistor architecture compared to the more common hexyl chain in P3HT.
-
OSC Performance: While P3PT demonstrates respectable power conversion efficiency in fullerene-based solar cells, P3HT, particularly when paired with non-fullerene acceptors (NFAs), has achieved significantly higher efficiencies.[1][2][4] This suggests that the choice of acceptor material and the specific morphology of the blend are critical factors in optimizing solar cell performance.
-
Impact of Regioregularity and Molecular Weight: For P3HT, device performance in OFETs is drastically improved with increasing regioregularity.[3][5] Higher regioregularity leads to better-ordered polymer chains, facilitating more efficient charge transport. Similarly, higher molecular weight in P3HT correlates with improved hole mobility.[3] It is reasonable to infer that these principles also apply to P3PT.
Structural Correlation with Performance
The difference in the length of the alkyl side chain between P3PT (pentyl) and P3HT (hexyl) directly influences the polymer's packing and morphology in the solid state. X-ray diffraction studies of P3PT films reveal a lamellar structure with a smaller interlayer d-spacing (1.51 nm) and a tighter π-stacking distance (0.374 nm) compared to P3HT.[1][2] This closer packing can facilitate more efficient intermolecular charge hopping, contributing to its high hole mobility.
The molecular structure of the repeating unit in these polymers is fundamental to their electronic properties.
References
- 1. Collection - Regioregular Poly(3-pentylthiophene): Synthesis, Self-Assembly of Nanowires, High-Mobility Field-Effect Transistors, and Efficient Photovoltaic Cells - Macromolecules - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance evaluation of highly regioregular “P3HT” | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 5. Performance evaluation of highly regioregular “P3HT” | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Researcher's Guide to the Validation of Computational Models for Predicting 2-Pentylthiophene Properties
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of experimental data and computationally predicted values for key physicochemical properties of 2-Pentylthiophene. A significant challenge in this area is the limited availability of specific computational studies that validate their models against experimental results for this compound. The predicted values presented herein are largely derived from comprehensive chemical databases.
This guide also offers detailed experimental protocols for the determination of these properties, providing a framework for the rigorous validation of computational models.
Data Presentation: A Comparative Look at this compound Properties
The following table summarizes the available experimental data for this compound and compares it with computationally predicted values found in public databases. This direct comparison highlights the current state of predictive accuracy for this compound and underscores the need for further model validation.
| Property | Experimental Value | Computationally Predicted Value |
| Boiling Point | 201 °C at 760 mmHg[1] | Not available |
| Density | 0.942 - 0.949 g/cm³ at 25 °C[1] | Not available |
| Refractive Index | 1.493 - 1.501 at 20 °C[1] | 1.516 (ChemAxon) |
| Flash Point | 76.67 °C (Closed Cup)[1] | Not available |
| LogP (Octanol-Water Partition Coefficient) | Not available | 4.39 (ALOGPS), 4.18 (ChemAxon)[2] |
| Water Solubility | Insoluble[1] | 0.057 g/L (ALOGPS)[2] |
Experimental Protocols: Methodologies for Key Property Determination
Accurate experimental data is the bedrock upon which the validation of any computational model is built. Below are detailed protocols for the key experiments cited in this guide.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination, especially for small sample volumes, is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid for the bath (e.g., mineral oil)
Procedure:
-
A small amount of the this compound sample is placed in the sample tube.
-
The capillary tube, with its open end downwards, is placed inside the sample tube.
-
The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is then immersed in the Thiele tube or oil bath.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatic bath
-
Distilled water
-
Acetone (for cleaning)
Procedure:
-
The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and weighed empty on the analytical balance.
-
The pycnometer is then filled with distilled water and placed in the thermostatic bath to reach thermal equilibrium at a specific temperature (e.g., 25 °C).
-
The water level is adjusted to the mark on the capillary, and the outside of the pycnometer is carefully dried.
-
The pycnometer filled with water is weighed.
-
The pycnometer is emptied, dried, and then filled with the this compound sample.
-
The same procedure of thermal equilibration and weighing is repeated for the sample.
-
The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. The Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp)
-
Dropper
-
Ethanol and distilled water (for cleaning)
Procedure:
-
The refractometer is calibrated using a standard liquid of known refractive index.
-
The prism surfaces of the refractometer are cleaned with ethanol and allowed to dry.
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.
-
The compensator knob is turned to eliminate any color fringe at the borderline, making the borderline sharp and clear.
-
The handwheel is further adjusted to center the borderline on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Measurement of Flash Point (Pensky-Martens Closed Cup Tester)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.
Apparatus:
-
Pensky-Martens closed-cup flash point apparatus
-
Thermometer
-
Heat source
-
Stirrer
-
Ignition source (e.g., a small flame or an electric igniter)
Procedure:
-
The sample cup is filled with this compound to the marked level.
-
The lid, which contains the thermometer, stirrer, and ignition source port, is placed on the cup.
-
The apparatus is heated at a slow, constant rate while the sample is continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.
Mandatory Visualization: Workflow for Model Validation
The following diagram illustrates a generalized workflow for the validation of computational models used to predict the physicochemical properties of chemical compounds like this compound.
Caption: Workflow for validating computational models.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Pentylthiophene
This document provides essential safety and logistical guidance for the proper disposal of 2-Pentylthiophene. As a combustible and hazardous chemical, it requires careful handling and adherence to regulated disposal protocols to ensure the safety of laboratory personnel and environmental protection. These procedures are intended for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment
Prior to handling this compound for disposal, it is crucial to be aware of its hazard profile and to use the appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Primary Sources |
| Flammability | Combustible liquid.[1] Containers may explode when heated.[1] | Safety Data Sheet |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Causes skin and serious eye irritation.[2] | Safety Data Sheet |
| Environmental | Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[2] | Safety Data Sheet |
| Reactivity | Stable under normal conditions.[1] Hazardous polymerization does not occur.[1] | Safety Data Sheet |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat is recommended. | Prevents skin contact, as the chemical is harmful and causes skin irritation.[2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[2] | Prevents inhalation of harmful vapors.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through an approved institutional or commercial program.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][6]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Any unused, unwanted, or contaminated this compound is classified as hazardous waste.[7][8][9]
-
Segregate Waste : Do not mix this compound waste with other incompatible chemical waste streams. Store it separately to avoid unintended reactions.[7]
Step 2: Container Selection and Labeling
-
Select a Suitable Container :
-
Label the Container :
-
As soon as waste is added, affix a "Hazardous Waste" tag or label to the container.[5][9]
-
The label must include the following information:
-
The full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
The quantity or concentration of the waste.[5]
-
The date of waste generation.[5]
-
The location of origin (e.g., laboratory, room number).[5]
-
The name and contact information of the principal investigator.[5]
-
Appropriate hazard pictograms.[5]
-
-
Step 3: Waste Collection and Storage
-
Safe Collection : Add waste to the designated container in a well-ventilated fume hood to minimize exposure.
-
Secure Storage :
Step 4: Arranging for Final Disposal
-
Contact EHS : The disposal of the collected hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[5]
-
Schedule Pickup : Follow your institution's procedures to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.[9]
-
Regulatory Compliance : Final disposal will be conducted at an approved and licensed waste disposal plant, likely through methods such as incineration.[1][2] This ensures compliance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[5][8]
Step 5: Disposal of Empty Containers
-
Triple Rinse Procedure : An empty container that held this compound must be triple-rinsed with a suitable solvent (such as methanol or ethanol) that can dissolve the chemical residue.[7][9]
-
Collect Rinsate : The solvent rinsate from this cleaning process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7][9]
-
Final Container Disposal : After being properly triple-rinsed and air-dried, the empty container may be disposed of in the regular trash after defacing the original label.[7][9]
Emergency Procedures: Spill Cleanup
Spills of this compound must be managed promptly and safely, with all cleanup materials treated as hazardous waste.
-
Contain the Spill : Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[2]
-
Collect Waste : Carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate Area : Clean the spill area to ensure no residue remains. The cleaning materials should also be disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 98 , FG 4861-58-9 [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2-Pentylthiophene
Essential Safety and Handling Guide for 2-Pentylthiophene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Chemical Safety Overview
This compound is a combustible liquid that can be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1] Adherence to proper safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Safety glasses with side-shields. A face shield may be necessary depending on the nature of the operation. | OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hand Protection | Chemically resistant gloves. While PVC gloves have been mentioned, it is crucial to consult the glove manufacturer's compatibility data for this compound. | Consult glove manufacturer's specifications. |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[4][6] Protective boots may be required for larger scale operations.[6] | Not specified. |
| Respiratory Protection | A vapor respirator is recommended.[6] In case of fire or major spills, a self-contained breathing apparatus (SCBA) is necessary.[4] | NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash off with plenty of water and soap for at least 15 minutes.[1][4] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air.[1][9] If breathing is difficult or stops, provide artificial respiration.[7][8] Seek medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek medical attention if you feel unwell.[6] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Always handle this compound in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[4] Keep away from open flames, hot surfaces, and other sources of ignition.[4] Take precautionary measures against static discharge.[6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from heat, sparks, and flame.[4]
Accidental Release Measures
-
Minor Spills : For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1] Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Major Spills : In the event of a large spill, evacuate the area and move upwind.[1] Wear a self-contained breathing apparatus and full protective gear.[4] Contain the spill to prevent it from entering drains or waterways.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][6] Do not empty into drains.[4] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] Always consult with your institution's environmental health and safety department for specific disposal guidelines.
Experimental Workflow and Safety Logic
To ensure safety at every step, a clear workflow and logical approach to PPE selection are essential.
The choice of PPE is directly related to the potential hazards of the handling procedure.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 98 , FG 4861-58-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
